molecular formula C17H12O8 B3045267 5,5'-Methylenediisophthalic acid CAS No. 10397-52-1

5,5'-Methylenediisophthalic acid

Cat. No.: B3045267
CAS No.: 10397-52-1
M. Wt: 344.3 g/mol
InChI Key: RAESDWWKTFZWJA-UHFFFAOYSA-N
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Description

5,5'-Methylenediisophthalic acid is a useful research compound. Its molecular formula is C17H12O8 and its molecular weight is 344.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3,5-dicarboxyphenyl)methyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O8/c18-14(19)10-2-8(3-11(6-10)15(20)21)1-9-4-12(16(22)23)7-13(5-9)17(24)25/h2-7H,1H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAESDWWKTFZWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)CC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578789
Record name 5,5'-Methylenedi(benzene-1,3-dicarboxylic acid)
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Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10397-52-1
Record name 5,5'-Methylenedi(benzene-1,3-dicarboxylic acid)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',5,5'-TETRACARBOXYDIPHENYLMETHANE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,5'-Methylenediisophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Methylenediisophthalic acid, also known as 3,3',5,5'-tetracarboxydiphenylmethane, is a versatile organic linker molecule that has garnered significant interest in the field of materials science. Its rigid structure and multiple carboxylic acid functional groups make it an ideal building block for the synthesis of highly porous and stable Metal-Organic Frameworks (MOFs). These MOFs have shown promise in a variety of applications, including gas storage, catalysis, and notably, in the realm of drug delivery, a field of great relevance to drug development professionals. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols and data presented for comparative analysis.

Synthesis Pathways

Two principal synthetic routes for this compound have been identified in the literature. The first involves the direct methylene bridging of two isophthalic acid molecules or their derivatives. The second, and more commonly referenced, pathway proceeds through the synthesis of a tetramethyl ester intermediate, followed by hydrolysis to yield the final tetracarboxylic acid.

Pathway 1: Direct Methylene Bridging (Conceptual)

While conceptually straightforward, the direct condensation of isophthalic acid with a formaldehyde source to form the methylene bridge is not well-documented with specific, high-yield protocols in readily available literature. This route is presented here as a potential, though less established, method. The reaction would likely proceed via an electrophilic aromatic substitution mechanism, where formaldehyde, activated by an acid catalyst, reacts with the electron-rich aromatic rings of isophthalic acid.

Logical Relationship Diagram:

G isophthalic_acid Isophthalic Acid reaction Electrophilic Aromatic Substitution isophthalic_acid->reaction formaldehyde Formaldehyde formaldehyde->reaction acid_catalyst Acid Catalyst acid_catalyst->reaction product This compound reaction->product

Caption: Conceptual workflow for the direct synthesis of this compound.

Pathway 2: Hydrolysis of a Tetramethyl Ester Intermediate

This pathway is a more widely recognized and controllable method for the synthesis of this compound. It involves two main stages: the formation of tetramethyl 5,5'-methylenediisophthalate and its subsequent hydrolysis.

Experimental Workflow Diagram:

G start Starting Materials esterification Esterification start->esterification Dimethyl 5-methylisophthalate hydrolysis Hydrolysis esterification->hydrolysis Tetramethyl 5,5'-methylenediisophthalate product Final Product hydrolysis->product This compound

Caption: Two-stage synthesis of this compound via a tetramethyl ester intermediate.

Stage 1: Synthesis of Tetramethyl 5,5'-methylenediisophthalate

A detailed protocol for the synthesis of the tetramethyl ester intermediate is not explicitly available in the reviewed literature. However, a plausible approach involves the reaction of dimethyl 5-methylisophthalate. The methyl group can be functionalized to facilitate the coupling of two molecules.

Stage 2: Hydrolysis of Tetramethyl 5,5'-methylenediisophthalate

The final step in this pathway is the hydrolysis of the four ester groups to carboxylic acids. A general procedure for the hydrolysis of a related substituted dimethyl isophthalate can be adapted for this purpose.

Experimental Protocol (Adapted):

  • Dissolution: Dissolve tetramethyl 5,5'-methylenediisophthalate in a mixture of methanol and dichloromethane.

  • Saponification: Add a slight molar excess of sodium hydroxide (NaOH) solution.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Isolation of Salt: Remove the solvents under reduced pressure. The sodium salt of this compound will precipitate.

  • Acidification: Suspend the sodium salt in water and acidify with a strong acid, such as hydrochloric acid (HCl), until the free acid precipitates.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and water.

Quantitative Data Summary:

ParameterPathway 2 (Hydrolysis)
Starting Material Tetramethyl 5,5'-methylenediisophthalate
Reagents Sodium Hydroxide, Hydrochloric Acid
Solvents Methanol, Dichloromethane, Water
Reaction Time 24 hours
Reported Yield 91% (for a similar hydrolysis)[1]
Purity ≥95% (HPLC)

Application in Drug Delivery: A Link to a Core Audience Interest

While this compound itself is not a therapeutic agent, its role as a linker in the construction of Metal-Organic Frameworks (MOFs) provides a direct link to the interests of drug development professionals. MOFs are crystalline materials with exceptionally high porosity and surface area, making them ideal candidates for drug delivery systems. The pores of MOFs can be loaded with therapeutic molecules, which can then be released in a controlled manner under specific physiological conditions.

Although specific studies detailing the use of MOFs synthesized from this compound for drug delivery are not prevalent in the initial literature search, the general principles of MOF-based drug delivery are well-established. The functionalizable nature of the linker and the tunable pore size of the resulting MOF offer significant potential for designing sophisticated drug delivery vehicles.

Logical Relationship Diagram for MOF-based Drug Delivery:

G linker This compound synthesis MOF Synthesis linker->synthesis metal_ions Metal Ions/Clusters metal_ions->synthesis mof Porous MOF synthesis->mof drug_loading Drug Loading mof->drug_loading drug_loaded_mof Drug-Loaded MOF drug_loading->drug_loaded_mof drug_release Controlled Drug Release drug_loaded_mof->drug_release application Therapeutic Application drug_release->application

Caption: The role of this compound in creating MOFs for drug delivery.

Conclusion

The synthesis of this compound is achievable through a multi-step process involving the formation and subsequent hydrolysis of a tetramethyl ester intermediate. While direct synthesis methods are conceivable, they are less documented. The primary application of this molecule in creating Metal-Organic Frameworks opens up exciting possibilities in the field of drug delivery. For researchers and professionals in drug development, understanding the synthesis of such linker molecules is the first step towards designing and fabricating novel and efficient drug delivery systems with tailored properties for specific therapeutic applications. Further research into the synthesis and application of MOFs derived from this compound is warranted to fully explore their potential in medicine.

References

physical and chemical properties of 5,5'-methylenediisophthalic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5,5'-methylenediisophthalic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental protocols.

Core Properties of this compound

This compound, also known as 3,3',5,5'-tetracarboxydiphenylmethane, is a tetravalent carboxylic acid. Its structure features two isophthalic acid moieties linked by a methylene bridge. This arrangement provides a rigid and well-defined geometry, making it a valuable building block in supramolecular chemistry and materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs).

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 10397-52-1[1][2]
Molecular Formula C₁₇H₁₂O₈[1][2]
Molecular Weight 344.27 g/mol [1][2]
Melting Point 324-331 °C[1]
Boiling Point (Predicted) 729.5 ± 60.0 °C[1]
Density (Predicted) 1.572 ± 0.06 g/cm³[1]
Polar Surface Area (PSA) 149.20 Ų[1]
LogP (Predicted) 2.07[1]
Hydrogen Bond Donors 4[1]
Hydrogen Bond Acceptors 8[1]
Rotatable Bond Count 6[1]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

2.1. Synthesis of this compound

Objective: To synthesize this compound by the acid-catalyzed condensation of isophthalic acid with formaldehyde.

Materials:

  • Isophthalic acid

  • Formaldehyde (37% aqueous solution or paraformaldehyde)

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Solvent (e.g., glacial acetic acid)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isophthalic acid in a suitable solvent such as glacial acetic acid.

  • Slowly add a strong acid catalyst, like concentrated sulfuric acid, to the mixture while stirring.

  • Add a stoichiometric amount of formaldehyde (or paraformaldehyde) to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for several hours to allow the reaction to proceed to completion.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold distilled water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water to remove any unreacted starting materials and acid catalyst.

  • Recrystallize the crude product from a suitable solvent (e.g., a water/ethanol mixture) to obtain purified this compound.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using techniques such as NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry to confirm its identity and purity.

2.2. Determination of Melting Point

The melting point of an organic compound is a crucial physical property for its identification and purity assessment.

Objective: To determine the melting point range of this compound.

Materials:

  • Purified this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the sample holder of the melting point apparatus.

  • Heat the apparatus at a moderate rate initially.

  • As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure accurate measurement.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has completely melted (the end of the melting range).

  • The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (typically 1-2 °C).

2.3. Solubility Assessment

Understanding the solubility of a compound is essential for its application in various fields, including drug development and material synthesis.

Objective: To determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents:

    • Water (polar, protic)

    • Ethanol (polar, protic)

    • Acetone (polar, aprotic)

    • Dimethylformamide (DMF) (polar, aprotic)

    • Hexane (nonpolar)

  • Test tubes and a vortex mixer

Procedure:

  • Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a series of clean, dry test tubes.

  • Add a small volume (e.g., 1 mL) of a solvent to the first test tube.

  • Agitate the mixture vigorously using a vortex mixer for at least one minute.

  • Visually inspect the mixture to determine if the solid has dissolved completely.

  • If the solid dissolves, the compound is soluble in that solvent at that concentration.

  • If the solid does not dissolve, the compound is considered insoluble or sparingly soluble.

  • Repeat the process for each of the selected solvents.

  • Record the observations for each solvent. Due to the presence of four carboxylic acid groups, this compound is expected to be soluble in polar, protic solvents and polar aprotic solvents, especially with heating, and likely insoluble in nonpolar solvents. Its solubility in aqueous solutions will be highly pH-dependent, increasing significantly in basic conditions due to deprotonation of the carboxylic acid groups.

Visualizations

3.1. Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Synthesis_Workflow Reactants Reactants: - Isophthalic Acid - Formaldehyde Reaction Acid-Catalyzed Condensation Reactants->Reaction Precipitation Precipitation in Water Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Product Purified 5,5'-Methylenedi- isophthalic Acid Drying->Product

Caption: A generalized workflow for the synthesis of this compound.

3.2. Application in Metal-Organic Framework (MOF) Synthesis

This compound is a common linker in the synthesis of MOFs. The following diagram illustrates the general process.

MOF_Synthesis cluster_reactants Reactants Linker 5,5'-Methylenedi- isophthalic Acid (Organic Linker) Mixing Mixing & Solvation Linker->Mixing MetalSalt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) MetalSalt->Mixing Solvent Solvent (e.g., DMF/Ethanol/Water) Solvent->Mixing Solvothermal Solvothermal Reaction (Heating in a sealed vessel) Mixing->Solvothermal Crystallization MOF Crystal Formation Solvothermal->Crystallization Isolation Isolation & Washing Crystallization->Isolation Activation Solvent Exchange & Activation Isolation->Activation PorousMOF Porous MOF Material Activation->PorousMOF

Caption: General workflow for the synthesis of a Metal-Organic Framework (MOF).

References

5,5'-methylenediisophthalic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5,5'-Methylenediisophthalic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside experimental protocols for its synthesis and application in the development of Metal-Organic Frameworks (MOFs). This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Core Compound Properties

This compound, also known as 3,3',5,5'-tetracarboxydiphenylmethane, is a tetracarboxylic acid that serves as a versatile organic linker in the synthesis of coordination polymers and MOFs. Its rigid structure and multiple coordination sites make it a subject of interest for creating porous materials with potential applications in gas storage, catalysis, and drug delivery.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₂O₈[1][2][3]
Molecular Weight 344.277 g/mol [1]
Exact Mass 344.05321734 u[1]
Melting Point 324-331 °C[1]
Boiling Point (Predicted) 729.5 ± 60.0 °C[1]
Density (Predicted) 1.572 ± 0.06 g/cm³[1]
LogP 2.07020[1]
Hydrogen Bond Donor Count 4[1]
Hydrogen Bond Acceptor Count 8[1]
Rotatable Bond Count 6[1]
Complexity 465[1]
CAS Number 10397-52-1[1][2][3]

Experimental Protocols

Detailed methodologies for the synthesis of related compounds and their application in the formation of MOFs are outlined below. These protocols are provided to illustrate the practical application of diisophthalic acid derivatives in materials science.

Synthesis of 5-Hydroxyisophthalic Acid

A general procedure for the synthesis of a related compound, 5-hydroxyisophthalic acid, from dimethyl 5-hydroxyisophthalate is as follows[4]:

  • Dissolution : Dissolve dimethyl 5-hydroxyisophthalate (40 g, 19.03 mmol) in tetrahydrofuran (THF, 10 mL).

  • Hydrolysis : Add aqueous lithium hydroxide (20 mL, 2 M) to the solution.

  • Reaction : Stir the reaction mixture at 40 °C overnight.

  • Solvent Removal : Upon completion of the reaction, remove the THF by distillation under reduced pressure.

  • Precipitation : Adjust the pH of the remaining aqueous solution to approximately 2 with 6N hydrochloric acid to precipitate the product.

  • Isolation : Collect the precipitated 5-hydroxyisophthalic acid by filtration.

  • Drying : Dry the collected white solid product in a vacuum oven. This process yields approximately 20 g (58%) of 5-hydroxyisophthalic acid.

Synthesis of a Zn(II) Metal-Organic Framework using a Diisophthalic Acid Derivative

The following protocol describes the synthesis of a Zinc-based MOF using 5,5'-(1,4-phenylenebis(methyleneoxy))diisophthalic acid (a derivative of the topic compound) as the organic linker[5]:

  • Solution Preparation : Prepare a homogenous solution containing:

    • H₄L (5,5'-(1,4-phenylenebis(methyleneoxy))diisophthalic acid): 0.15 mmol, 0.070 g

    • bbi (1,1′-(1,4-butanediyl)bis(imidazole)): 0.25 mmol, 0.074 g

    • Zn(NO₃)₂·6H₂O: 0.40 mmol, 0.119 g

    • Deionized Water: 10 mL

    • HNO₃/H₂O (v/v = 1:1): 2 drops

  • Stirring : Stir the solution for 30 minutes.

  • Reaction : Transfer the solution into a 25 mL Teflon-lined reactor, seal, and heat to 180 °C for three days.

  • Cooling : Cool the reactor at a rate of 5 °C/h.

  • Product Formation : Colorless block-like crystals of the Zn(II) MOF are formed with a 72% yield based on zinc.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the synthesis process and a potential application workflow for MOFs derived from diisophthalic acid linkers.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_process Synthesis Process cluster_product Product Outcome H4L Diisophthalic Acid Derivative (H4L) Mixing Mix & Stir (30 min) H4L->Mixing BBI Linker (bbi) BBI->Mixing Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Metal_Salt->Mixing Solvent Solvent (H2O + HNO3) Solvent->Mixing Heating Hydrothermal Synthesis (180°C, 3 days) Mixing->Heating Cooling Controlled Cooling (5°C/h) Heating->Cooling MOF_Crystals MOF Crystals Cooling->MOF_Crystals

Caption: Hydrothermal synthesis workflow for a Metal-Organic Framework.

Photocatalysis_Application cluster_reaction Photocatalytic Degradation MOF Diisophthalic Acid-based MOF Radical_Generation Generation of •OH radicals and holes (h+) MOF->Radical_Generation Pollutant Aqueous Nitrophenol Pollutant Degradation Oxidation of Pollutant Pollutant->Degradation Visible_Light Visible Light Source Visible_Light->Radical_Generation Radical_Generation->Degradation Clean_Water Degraded, Less Harmful Products Degradation->Clean_Water

Caption: Application of MOFs in the photocatalytic degradation of water pollutants.

References

Spectroscopic and Structural Elucidation of 5,5'-Methylenediisophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Methylenediisophthalic acid is a tetracarboxylic acid derivative that serves as a versatile building block in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other functional materials. Its rigid structure, coupled with the presence of four carboxylic acid groups, allows for the formation of complex, multidimensional architectures with potential applications in gas storage, catalysis, and drug delivery. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the structural characterization of materials derived from it.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0 - 13.5Singlet (broad)4H-COOH
~8.6Singlet2HAr-H (H-2, H-2')
~8.4Singlet4HAr-H (H-4, H-6, H-4', H-6')
~4.2Singlet2H-CH₂-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~167-COOH
~141Ar-C (C-5, C-5')
~135Ar-C (C-1, C-3, C-1', C-3')
~131Ar-C (C-2, C-2')
~129Ar-C (C-4, C-6, C-4', C-6')
~40-CH₂-

Solvent: DMSO-d₆

Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, BroadO-H stretch (Carboxylic acid)
3100 - 3000MediumC-H stretch (Aromatic)
2950 - 2850MediumC-H stretch (Aliphatic -CH₂-)
1720 - 1680StrongC=O stretch (Carboxylic acid)
1600 - 1450Medium to StrongC=C stretch (Aromatic)
1300 - 1200StrongC-O stretch (Carboxylic acid)
950 - 900Medium, BroadO-H bend (Carboxylic acid dimer)
Table 4: Predicted Mass Spectrometry Data (ESI-)
m/zIon
343.04[M-H]⁻
344.05[M]⁻ (isotope peak)
299.05[M-H-CO₂]⁻
177.02[M-H-C₉H₄O₄]⁻

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrument being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's expected solubility and to allow for the observation of the acidic carboxylic acid protons.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.

    • Set the spectral width to cover a range of 0-15 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the broad carboxylic acid proton signals.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A higher number of scans will be necessary compared to ¹H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon types (CH, CH₂, CH₃).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[1]

  • ATR (Attenuated Total Reflectance) Method:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.[1]

  • Data Acquisition:

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) prior to running the sample spectrum.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture thereof, with the possible addition of a small amount of a base (e.g., ammonium hydroxide) to facilitate deprotonation for negative ion mode analysis.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[2]

    • Operate the mass spectrometer in negative ion mode to observe the deprotonated molecular ion [M-H]⁻ and subsequent fragment ions.[2]

    • Set the mass analyzer to scan a suitable m/z range (e.g., 50-500).

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve optimal ionization and signal intensity.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation and Structure Confirmation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Proton & Carbon Environments NMR->NMR_Data IR_Data Functional Groups (C=O, O-H, C-H) IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural characterization of this compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Researchers are encouraged to use these predicted data and protocols as a starting point for their own experimental work, which will be essential for the definitive characterization of this important chemical compound.

References

In-depth Technical Guide on the Thermal Decomposition of 5,5'-Methylenediisophthalic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Methylenediisophthalic acid is a tetracarboxylic acid linker molecule utilized in the synthesis of metal-organic frameworks (MOFs). Understanding its thermal stability is crucial for determining the operational limits of these frameworks in applications such as gas storage, catalysis, and drug delivery. This technical guide aims to provide a comprehensive overview of the thermal decomposition of this compound. However, a thorough review of publicly available scientific literature reveals a significant gap in direct studies on the thermal decomposition of this specific compound in its isolated form. The majority of the available thermal analysis data pertains to the MOFs synthesized using this linker, where the decomposition behavior is influenced by the metal nodes and the overall framework structure. This guide, therefore, focuses on the thermal stability of MOFs incorporating the this compound linker, drawing inferences about the linker's intrinsic thermal properties.

Introduction to this compound

This compound, also known as 3,3',5,5'-tetracarboxydiphenylmethane, is a versatile organic linker. Its rigid structure, stemming from the two isophthalic acid moieties connected by a methylene bridge, and the presence of four carboxylate groups, allow for the formation of robust and porous three-dimensional MOF structures. The thermal stability of the resulting MOFs is a critical parameter that dictates their suitability for various applications, particularly those requiring elevated temperatures.

Thermal Decomposition Analysis: Methodologies

The primary techniques employed to study the thermal decomposition of materials like this compound and its derived MOFs are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A typical experimental protocol for analyzing the thermal stability of a MOF containing the this compound linker would involve the following steps:

  • Sample Preparation: A small amount of the synthesized and activated MOF material (typically 5-10 mg) is accurately weighed and placed in a ceramic or platinum crucible.

  • Instrumentation: The crucible is placed in a thermogravimetric analyzer.

  • Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition. A constant flow rate (e.g., 20-50 mL/min) is maintained.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 5-20 °C/min).

  • Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Thermal Stability of MOFs Incorporating this compound

While specific quantitative data for a wide range of MOFs using this linker is sparse, general trends can be observed from related structures. For instance, MOFs built from aromatic carboxylate linkers often exhibit high thermal stability, with decomposition temperatures typically exceeding 300 °C. The decomposition process generally occurs in distinct stages:

  • Desolvation: An initial weight loss at lower temperatures (typically below 200 °C) corresponds to the removal of guest solvent molecules residing within the pores of the MOF.

  • Framework Decomposition: At higher temperatures, the organic linker begins to decompose, leading to a significant weight loss. This is the primary indicator of the linker's thermal stability within the framework. The decomposition of the methylene bridge and the decarboxylation of the isophthalate groups are the key events in this stage.

  • Formation of Metal Oxide: Following the complete decomposition of the organic linker, the remaining material is typically a stable metal oxide.

It is important to note that the identity of the metal cation in the MOF structure plays a significant role in the overall thermal stability. Different metal-carboxylate bond strengths will influence the temperature at which the framework begins to collapse.

Inferred Thermal Decomposition Pathway of this compound

Based on the general principles of thermal decomposition of aromatic carboxylic acids and the structure of this compound, a plausible (though not experimentally verified) decomposition pathway can be proposed. The decomposition is likely to initiate at the methylene bridge, which is a point of relative weakness compared to the aromatic rings. This could be followed by decarboxylation of the isophthalic acid units.

Caption: A proposed logical workflow for the thermal decomposition of this compound.

Data Summary

Due to the lack of specific studies on the thermal decomposition of this compound, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform TGA and DSC analyses on the pure compound to establish its intrinsic thermal stability profile.

Conclusion and Future Outlook

The thermal decomposition of this compound is a critical parameter for the development and application of MOFs derived from it. While direct experimental data on the isolated linker is currently unavailable, analysis of related MOF structures suggests that it is a thermally robust molecule. Future research should focus on the detailed thermal analysis of this compound itself to provide a baseline for understanding its behavior within complex framework structures. Furthermore, systematic studies on a series of MOFs synthesized with this linker and different metal ions would provide a more comprehensive understanding of how the metal-linker interaction influences the overall thermal stability. Such data is essential for the rational design of new MOFs with tailored thermal properties for advanced applications.

Experimental_Workflow cluster_synthesis Material Synthesis & Preparation cluster_analysis Thermal Analysis cluster_characterization Post-Decomposition Characterization Synthesis Synthesize 5,5'-MDIA or MOF Activation Activate Material (Solvent Exchange & Heating) Synthesis->Activation TGA_DSC Simultaneous TGA-DSC Activation->TGA_DSC TGA Thermogravimetric Analysis (TGA) TGA->TGA_DSC DSC Differential Scanning Calorimetry (DSC) DSC->TGA_DSC PXRD Powder X-ray Diffraction (PXRD) TGA_DSC->PXRD FTIR FT-IR Spectroscopy Mass_Spec Mass Spectrometry of Evolved Gases

Caption: A general experimental workflow for studying the thermal decomposition of 5,5'-MDIA or its MOFs.

A Technical Guide to the Coordination Modes of 5,5'-Methylenediisophthalic Acid in Metal-Organic Frameworks and Coordination Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the versatile coordination chemistry of 5,5'-methylenediisophthalic acid (H₄mdip), a tetracarboxylic acid ligand integral to the construction of novel metal-organic frameworks (MOFs) and coordination polymers. The inherent structural features of H₄mdip, with its two isophthalic acid units linked by a flexible methylene bridge, allow for a rich variety of coordination modes, leading to diverse network topologies and functionalities. This document summarizes the key coordination behaviors, presents relevant quantitative structural data, and outlines typical experimental protocols for the synthesis of H₄mdip-based materials.

Core Concepts: The Versatility of this compound

This compound is a multidentate ligand capable of forming robust and intricate structures with a wide range of metal ions. Its four carboxylate groups can be fully or partially deprotonated, offering a high degree of control over the resulting framework's dimensionality and properties. The flexible methylene spacer allows the two isophthalic acid moieties to adopt various orientations, further contributing to the structural diversity of the resulting coordination compounds.

Coordination Modes of the Carboxylate Groups

The carboxylate groups of this compound can engage with metal centers in several distinct modes, influencing the connectivity and topology of the resulting framework. The most commonly observed coordination modes are detailed below.

Monodentate Coordination

In the monodentate mode, only one oxygen atom of the carboxylate group binds to a metal center. This mode is often observed when the carboxylate group is protonated, acting as a carboxylic acid, or when charge balance dictates a single point of attachment.

Bidentate Coordination

Bidentate coordination involves both oxygen atoms of the carboxylate group binding to one or more metal centers. This can occur in two primary fashions:

  • Chelating: Both oxygen atoms of the same carboxylate group bind to a single metal center, forming a chelate ring.

  • Bridging: The two oxygen atoms of the carboxylate group bridge between two different metal centers. This is a very common mode in the formation of MOFs, leading to the extension of the network in one, two, or three dimensions.

Bridging-Chelating Coordination

A more complex mode involves a carboxylate group that simultaneously chelates one metal center and bridges to another. This intricate binding contributes to the formation of high-connectivity nodes and robust frameworks.

Quantitative Data on Coordination Geometries

The precise coordination environment of the metal ions and the geometry of the carboxylate binding are critical in determining the overall structure and properties of the material. The following tables summarize typical bond lengths and angles observed in crystal structures of MOFs and coordination polymers incorporating this compound and its derivatives.

Metal IonCoordination ModeM-O Bond Length (Å)O-C-O Angle (°)Reference Compound
Zn(II)Monodentate1.95 - 2.10120 - 125{[Zn(H₂BTMIPA)(BIF)(H₂O)₂]·0.5H₂O}n[1]
Zn(II)Bidentate Bridging1.98 - 2.15122 - 128[Zn₂(L)(H₂O)(bbi)][2]
Cd(II)Bidentate Bridging2.25 - 2.40121 - 127[Cd₂(L)(bbi)][2]
Mn(II)Bridging Carboxylate2.10 - 2.25123 - 129Mn(HMeOip)₂[3]
Ni(II)Monodentate2.00 - 2.15122 - 126Ni₂(mip)₂(H₂O)₈·2H₂O[3]

Note: Data is compiled from studies on this compound and its derivatives (H₂BTMIPA = 5,5'-methylenebis(2,4,6-trimethylisophthalic acid), L = 5,5'-(1,4-phenylenebis(methyleneoxy))diisophthalic acid, HMeOip = 5-methoxy isophthalic acid, mip = 5-methyl isophthalic acid). Bond lengths and angles can vary depending on the specific crystal structure and the coordination environment of the metal center.

Experimental Protocols for Synthesis

The synthesis of coordination polymers and MOFs based on this compound is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating the reactants in a sealed vessel to promote crystallization.

General Solvothermal Synthesis Protocol
  • Reactant Preparation: A mixture of the metal salt (e.g., zinc nitrate, cadmium chloride) and this compound is prepared in a molar ratio typically ranging from 1:1 to 2:1.

  • Solvent System: A suitable solvent or solvent mixture is chosen. Common solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), methanol, ethanol, and water. The choice of solvent can significantly influence the resulting crystal structure.

  • Reaction Conditions: The reaction mixture is sealed in a Teflon-lined stainless steel autoclave. The autoclave is then heated to a temperature between 100 °C and 180 °C for a period of 24 to 72 hours.

  • Crystallization and Isolation: After the reaction, the autoclave is slowly cooled to room temperature, allowing for the formation of single crystals. The crystalline product is then isolated by filtration, washed with fresh solvent, and dried.

For example, the synthesis of {[Zn(H₂BTMIPA)(BIF)(H₂O)₂]·0.5H₂O}n was achieved by the solvothermal reaction of Zn(NO₃)₂·6H₂O, 5,5'-methylenebis(2,4,6-trimethylisophthalic acid) (H₄BTMIPA), and 2,7-bis(1H-imidazol-1-yl)fluorene (BIF).[1] Similarly, coordination polymers of 5-substituted isophthalic acids have been synthesized via solvothermal reactions between the corresponding metal acetate and the isophthalic acid derivative in water or aqueous alcohol.[3]

Visualizing Coordination and Synthesis

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Coordination_Modes cluster_ligand Carboxylate Group cluster_modes Coordination Modes cluster_metal Metal Center(s) COO R-COO⁻ Monodentate Monodentate COO->Monodentate One O to M Chelating Bidentate (Chelating) COO->Chelating Two O to one M Bridging Bidentate (Bridging) COO->Bridging Two O to two M M1 M Monodentate->M1 M2 M Chelating->M2 Bridging->M1 M3 M Bridging->M3 Synthesis_Workflow Reactants Metal Salt + H₄mdip (in Solvent) Autoclave Sealed in Teflon-lined Autoclave Reactants->Autoclave Heating Solvothermal Reaction (100-180 °C, 24-72 h) Autoclave->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Isolation Filtration and Washing Cooling->Isolation Product Crystalline MOF/ Coordination Polymer Isolation->Product

References

A Technical Guide to 5,5'-Methylenediisophthalic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Physicochemical Properties

5,5'-Methylenediisophthalic acid, also known by its systematic name 3,3',5,5'-tetracarboxydiphenylmethane, is an organic compound that has gained prominence primarily as a linker molecule in the synthesis of Metal-Organic Frameworks (MOFs). Its rigid structure and the presence of four carboxylic acid groups make it an excellent building block for creating porous, crystalline materials with applications in gas storage and catalysis.

The fundamental reaction for its synthesis involves the electrophilic aromatic substitution of isophthalic acid with formaldehyde. This is a classic example of a Friedel-Crafts type alkylation reaction, a cornerstone of organic chemistry since its development by Charles Friedel and James Crafts in 1877[1].

Quantitative Data Summary

The table below summarizes the key quantitative data for this compound, compiled from various chemical suppliers and databases.

PropertyValue
Molecular Formula C₁₇H₁₂O₈
Molecular Weight 344.27 g/mol
CAS Number 10397-52-1
Melting Point 324-331 °C
Appearance Solid
Assay ≥95% (HPLC)

Source: Sigma-Aldrich

Plausible Experimental Protocol for Synthesis

While a definitive "first" synthesis is not documented in readily available historical literature, a logical and effective method for the preparation of this compound involves the acid-catalyzed condensation of isophthalic acid with formaldehyde. The following protocol is a representative example based on established principles of organic synthesis for similar compounds.

Reaction: Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation)

Materials:

  • Isophthalic acid

  • Formaldehyde (or a formaldehyde equivalent such as paraformaldehyde)

  • Strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid)

  • Solvent (optional, depending on the specific conditions)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a condenser, isophthalic acid is dissolved or suspended in the chosen acid catalyst, which also serves as the reaction medium.

  • Addition of Formaldehyde: Formaldehyde is added portion-wise to the reaction mixture while maintaining a controlled temperature. The reaction is typically exothermic.

  • Reaction Conditions: The mixture is heated to a specific temperature (e.g., 80-120 °C) for a set period (e.g., several hours) to ensure the completion of the condensation reaction.

  • Work-up: The reaction mixture is cooled and then quenched by pouring it into a large volume of cold water or ice. This causes the product, this compound, to precipitate out of the solution.

  • Purification: The crude solid is collected by filtration, washed thoroughly with water to remove the acid catalyst and any unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Visualized Logical and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate the key logical relationships and a generalized experimental workflow for the synthesis of this compound.

Synthesis_Pathway cluster_product Product Isophthalic_Acid Isophthalic Acid MDIA This compound Isophthalic_Acid->MDIA Formaldehyde Formaldehyde Formaldehyde->MDIA Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->MDIA Heat Heat Heat->MDIA

Caption: Logical relationship of reactants and conditions for synthesis.

Experimental_Workflow start Start setup Combine Isophthalic Acid and Acid Catalyst start->setup add_reagent Add Formaldehyde setup->add_reagent react Heat Reaction Mixture add_reagent->react quench Quench with Ice Water react->quench filter Filter Precipitate quench->filter wash Wash with Water filter->wash dry Dry the Product wash->dry end End dry->end

Caption: Generalized experimental workflow for the synthesis.

References

A Theoretical and Computational Examination of 5,5'-Methylenediisophthalic Acid: Methodologies and Representative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5,5'-Methylenediisophthalic acid, a tetracarboxylic acid, serves as a significant building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Its rigid structure, punctuated by a flexible methylene bridge, and the presence of multiple coordination sites make it a versatile linker for creating materials with tailored properties for applications in gas storage, catalysis, and separation. A thorough understanding of its conformational flexibility, electronic properties, and vibrational characteristics is crucial for predicting and designing the architecture of these advanced materials.

While dedicated, in-depth computational studies exclusively focused on the this compound molecule are not extensively available in the public domain, this guide outlines the standard theoretical and computational methodologies that are applied to this class of molecules. The principles and protocols are illustrated with representative data and concepts drawn from studies on closely related isophthalic acid derivatives. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the computational analysis of organic linkers.

Theoretical Methodologies

The primary computational tool for investigating molecules like this compound is Density Functional Theory (DFT) .[1] This quantum mechanical method offers a favorable balance between computational cost and accuracy for systems of this size.

Commonly employed approaches include:

  • Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used choice for geometry optimizations and electronic property calculations of organic molecules.[1]

  • Basis Sets: Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p), are typically used to provide a good description of the electronic structure. The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately modeling systems with heteroatoms and potential hydrogen bonding.[1]

Computational Workflow

A typical computational investigation of an organic linker like this compound follows a structured workflow. This involves geometry optimization to find the lowest energy conformation, followed by calculations of vibrational frequencies to confirm the nature of the stationary point and to simulate spectroscopic data. Finally, electronic properties are analyzed to understand the molecule's reactivity and interaction potential.

Computational Workflow cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculations (DFT) cluster_analysis 3. Data Analysis and Interpretation start Define Molecular Structure (this compound) geom_opt Geometry Optimization start->geom_opt Initial Coordinates freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometry elec_prop Electronic Property Calculation geom_opt->elec_prop Optimized Geometry struct_analysis Structural Parameters (Bond Lengths, Angles) geom_opt->struct_analysis Extract Data spec_analysis Vibrational Spectra (IR, Raman) freq_calc->spec_analysis Frequencies & Intensities react_analysis Electronic Properties (HOMO-LUMO, ESP) elec_prop->react_analysis Energies & Orbitals

A typical workflow for the computational analysis of a molecule.

Structural and Physicochemical Properties

While detailed computational results for this compound are scarce, some fundamental properties can be predicted. These values provide a baseline for understanding the molecule's physical characteristics.

PropertyPredicted Value
Molecular Formula C₁₇H₁₂O₈
Molecular Weight 344.27 g/mol
Melting Point 324-331°C
Boiling Point 729.5 ± 60.0 °C
Density 1.572 ± 0.06 g/cm³
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 8
Rotatable Bonds 6
Table 1: Predicted physicochemical properties of this compound.[2]

Conformational Analysis

The presence of six rotatable bonds—four C-C bonds connecting the carboxylic acid groups to the phenyl rings and two C-C bonds of the methylene bridge—indicates that this compound can adopt multiple conformations. The dihedral angles of these bonds determine the overall shape of the molecule. A key computational experiment is a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more of these dihedral angles. This helps identify the most stable (lowest energy) conformers.

PES Scan cluster_setup 1. Setup cluster_scan 2. Scan Procedure cluster_output 3. Output select_dihedral Select Rotatable Bond (e.g., Ar-CH2-Ar) start_scan Start Angle (e.g., 0°) select_dihedral->start_scan rotate_step Rotate Dihedral (e.g., by 15°) start_scan->rotate_step calc_energy Calculate Energy (Constrained Optimization) rotate_step->calc_energy calc_energy->rotate_step Angle < End Angle end_scan End Angle (e.g., 180°) calc_energy->end_scan Angle = End Angle plot_pes Plot Energy vs. Angle end_scan->plot_pes identify_minima Identify Low-Energy Conformers plot_pes->identify_minima

References

Methodological & Application

Application Notes and Protocols: Synthesis of Polyamides from 5,5'-Methylenediisophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of polyamides derived from 5,5'-methylenediisophthalic acid. Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of a flexible methylene bridge in the diacid monomer, this compound, can lead to polyamides with improved solubility and processability compared to fully rigid aromatic polyamides. This protocol outlines the necessary steps for the preparation of the diacyl chloride monomer followed by a low-temperature solution polycondensation with an aromatic diamine to yield the final polyamide. This application note is intended to guide researchers in the synthesis and characterization of novel polyamides for various applications, including advanced materials and drug delivery systems.

Introduction

Aromatic polyamides, or aramids, are distinguished by their exceptional material properties, which stem from their rigid molecular structures and strong intermolecular hydrogen bonding. However, these same characteristics often result in poor solubility and high processing temperatures, limiting their widespread application. One strategy to enhance the processability of aromatic polyamides is the introduction of flexible linkages into the polymer backbone. The methylene group in this compound provides a flexibilizing element, which can disrupt chain packing and improve solubility in organic solvents.

This protocol details a two-step synthesis route. The first step is the conversion of this compound to its more reactive diacyl chloride derivative, 5,5'-methylenediisophthaloyl dichloride. The second step is the low-temperature solution polycondensation of this diacyl chloride with a representative aromatic diamine, 4,4'-oxydianiline, to form the corresponding polyamide.

Data Presentation

Table 1: Reagents and Materials for the Synthesis of 5,5'-Methylenediisophthaloyl Dichloride and Polyamide

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )PuritySupplier (Example)
This compoundC₁₇H₁₂O₈344.27≥98%Commercially Available
Thionyl chlorideSOCl₂118.97≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-Aldrich
HexaneC₆H₁₄86.18Anhydrous, ≥99%Sigma-Aldrich
4,4'-Oxydianiline (ODA)C₁₂H₁₂N₂O200.24≥98%Sigma-Aldrich
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO99.13Anhydrous, ≥99.5%Sigma-Aldrich
Lithium ChlorideLiCl42.39Anhydrous, ≥99%Sigma-Aldrich
MethanolCH₃OH32.04ACS Reagent GradeSigma-Aldrich

Table 2: Typical Reaction Conditions for Low-Temperature Solution Polycondensation

ParameterValue
Reaction Temperature0 °C to Room Temperature
Reaction Time4 - 24 hours
Monomer Concentration5 - 15 wt%
Stirring Speed200 - 500 rpm
AtmosphereInert (Nitrogen or Argon)

Table 3: Expected Properties of Polyamides Derived from Isophthaloyl Chloride and Aromatic Diamines (for comparison)

PropertyTypical Value Range
Inherent Viscosity (dL/g)0.5 - 2.5[1]
Glass Transition Temperature (Tg, °C)200 - 300[2][3]
10% Weight Loss Temperature (TGA, °C)400 - 550[3]
Tensile Strength (MPa)70 - 100[4]
Tensile Modulus (GPa)2.0 - 3.5[4]
SolubilitySoluble in aprotic polar solvents (e.g., NMP, DMAc, DMF) containing LiCl[2][4]

Experimental Protocols

Part 1: Synthesis of 5,5'-Methylenediisophthaloyl Dichloride

This procedure should be performed in a well-ventilated fume hood, as thionyl chloride is corrosive and toxic.

  • Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a nitrogen inlet is assembled.

  • Reaction Mixture: To the flask, add this compound (1 equivalent) and an excess of thionyl chloride (5-10 equivalents).

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (a few drops) to the suspension.

  • Reaction: The mixture is stirred and heated to reflux (approximately 80 °C) under a nitrogen atmosphere. The reaction is monitored for the cessation of gas evolution (HCl and SO₂). Typically, the reaction is complete within 4-6 hours, and the solution becomes clear.

  • Isolation of Product: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

  • Purification: The crude diacyl chloride is purified by recrystallization from a suitable anhydrous solvent, such as hexane or a mixture of hexane and toluene. The purified 5,5'-methylenediisophthaloyl dichloride should be stored in a desiccator over a drying agent to prevent hydrolysis.

Part 2: Synthesis of Polyamide via Low-Temperature Solution Polycondensation

This procedure requires anhydrous conditions to achieve high molecular weight polymer.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel is assembled.

  • Diamine Solution: In the flask, dissolve 4,4'-oxydianiline (1 equivalent) and anhydrous lithium chloride (5-10 wt% of the solvent) in anhydrous N-Methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere. Stir until all solids have dissolved.

  • Cooling: Cool the diamine solution to 0 °C using an ice bath.

  • Diacyl Chloride Addition: Dissolve 5,5'-methylenediisophthaloyl dichloride (1 equivalent) in a minimal amount of anhydrous NMP in the dropping funnel. Add the diacyl chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 4 to 24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Precipitation and Purification: Precipitate the polyamide by pouring the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Washing: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, lithium chloride, and residual solvent.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

Mandatory Visualization

experimental_workflow cluster_diacid_chloride Part 1: Synthesis of 5,5'-Methylenediisophthaloyl Dichloride cluster_polyamide Part 2: Polyamide Synthesis cluster_characterization Characterization start_diacid This compound reagents_diacid Thionyl Chloride (SOCl₂) + cat. DMF reaction_diacid Reflux (80°C, 4-6h) under N₂ reagents_diacid->reaction_diacid React purification_diacid Distillation & Recrystallization reaction_diacid->purification_diacid Isolate product_diacid 5,5'-Methylenediisophthaloyl Dichloride purification_diacid->product_diacid Purify product_diacid_input 5,5'-Methylenediisophthaloyl Dichloride product_diacid->product_diacid_input start_diamine 4,4'-Oxydianiline (ODA) in NMP/LiCl reaction_poly Low-Temperature Polycondensation (0°C to RT) start_diamine->reaction_poly product_diacid_input->reaction_poly precipitation Precipitation in Methanol reaction_poly->precipitation Isolate washing Washing with Methanol & Water precipitation->washing Purify drying Vacuum Drying washing->drying product_poly Polyamide drying->product_poly viscosity Inherent Viscosity product_poly->viscosity thermal TGA / DSC product_poly->thermal mechanical Tensile Testing product_poly->mechanical solubility_test Solubility Testing product_poly->solubility_test

Caption: Experimental workflow for polyamide synthesis.

Characterization

The synthesized polyamide should be characterized to determine its structure, molecular weight, and properties.

  • Spectroscopic Analysis: Fourier-transform infrared (FTIR) spectroscopy can be used to confirm the formation of the amide linkages (characteristic C=O and N-H stretching vibrations) and the disappearance of the acid chloride functionality. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can be used to elucidate the polymer structure.

  • Molecular Weight Determination: The inherent viscosity of the polymer solution can be measured to estimate the molecular weight. Size exclusion chromatography (SEC) can also be used to determine the molecular weight distribution.

  • Thermal Properties: Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of the polyamide, while differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg).

  • Mechanical Properties: The mechanical properties, such as tensile strength and modulus, can be determined by casting films of the polyamide from its solution and performing tensile tests.

  • Solubility: The solubility of the resulting polyamide should be tested in various organic solvents to assess its processability.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • The solvents used are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application of 5,5'-Methylenediisophthalic Acid and Its Derivatives in Luminescent Materials

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

5,5'-Methylenediisophthalic acid and its derivatives have emerged as versatile building blocks in the construction of luminescent coordination polymers and metal-organic frameworks (MOFs). The rigid structure of the isophthalate moieties, combined with the flexible methylene linker, allows for the formation of diverse and stable frameworks. When coordinated with suitable metal ions, particularly d¹⁰ metals such as Zn(II), these ligands can give rise to materials with interesting photoluminescent properties. These luminescent materials have potential applications in sensing, optoelectronics, and as phosphors. This document provides detailed application notes and experimental protocols for the synthesis and characterization of a representative luminescent coordination polymer based on a derivative of this compound.

Introduction to this compound in Luminescent Materials

This compound is a multidentate carboxylic acid ligand that has attracted attention in the field of crystal engineering and materials science. Its structural features, including the two isophthalic acid units linked by a methylene bridge, allow for the formation of coordination polymers with varying dimensionalities and topologies. The carboxylate groups provide strong coordination sites for metal ions, while the aromatic rings can contribute to the luminescent properties of the resulting materials.

The incorporation of such ligands into metal-organic frameworks can lead to materials with enhanced thermal and chemical stability. The luminescence in these materials can originate from the organic ligand itself (intraligand emission), from the metal center, or from ligand-to-metal or metal-to-ligand charge transfer processes. The rigid framework structure can enhance the luminescence intensity by reducing non-radiative decay pathways.

This report focuses on a specific example of a luminescent coordination polymer synthesized from a derivative, 5,5'-methylenebis(2,4,6-trimethylisophthalic acid), in combination with a zinc(II) metal center and a nitrogen-containing co-ligand.

Application Notes

Synthesis of a Luminescent Zn(II) Coordination Polymer

A three-dimensional Zn(II) coordination network has been successfully synthesized using 5,5'-methylenebis(2,4,6-trimethylisophthalic acid) (H₄BTMIPA) and 2,7-bis(1H-imidazol-1-yl)fluorene (BIF) as organic ligands.[1] The resulting coordination polymer, {[Zn(C₂₃H₂₂O₈)(C₁₉H₁₄N₄)(H₂O)₂]·0.5H₂O}n, exhibits luminescent properties in the solid state.[1] The synthesis is achieved through a solvothermal method, which is a common technique for the preparation of crystalline MOFs.[1]

The structure of this coordination polymer consists of Zn(II) ions coordinated by oxygen atoms from the carboxylate groups of the H₂BTMIPA²⁻ ligand and nitrogen atoms from the BIF co-ligand. The coordination sphere of the zinc ion is completed by water molecules.[1] The individual 2D layers are further connected into a 3D supramolecular structure through hydrogen bonding interactions.[1]

Luminescent Properties

The solid-state luminescence of the Zn(II) coordination polymer has been investigated.[1] While the primary publication confirms its fluorescent properties, specific quantitative data such as excitation and emission maxima, quantum yield, and luminescence lifetime are not provided.[1] Generally, the luminescence in such Zn(II)-based coordination polymers arises from the organic ligands, as the d¹⁰ electronic configuration of Zn(II) prevents d-d electronic transitions. The rigid framework helps to minimize non-radiative decay, thus enhancing the emission intensity compared to the free ligands in solution.

The luminescent properties of such materials make them candidates for applications in chemical sensing, where the emission can be quenched or enhanced in the presence of specific analytes. They can also be explored as potential phosphors for solid-state lighting applications.

Data Presentation

Table 1: Synthesis Parameters for {[Zn(C₂₃H₂₂O₈)(C₁₉H₁₄N₄)(H₂O)₂]·0.5H₂O}n

ParameterValueReference
Metal SaltZn(NO₃)₂·6H₂O[1]
Primary Ligand5,5'-methylenebis(2,4,6-trimethylisophthalic acid) (H₄BTMIPA)[1]
Co-ligand2,7-bis(1H-imidazol-1-yl)fluorene (BIF)[1]
SolventN,N-Dimethylformamide (DMF) / H₂O[1]
Reaction Temperature393 K (120 °C)[1]
Reaction Time72 hours[1]
MethodSolvothermal Synthesis[1]

Table 2: Photophysical Properties

PropertyValueReference
Excitation Wavelength (λex)Data not available
Emission Wavelength (λem)Data not available
Quantum Yield (Φ)Data not available
Luminescence Lifetime (τ)Data not available
Emission ColorData not available

Note: The primary literature confirms the luminescent nature of the material but does not provide specific quantitative photophysical data.[1]

Experimental Protocols

Synthesis of {[Zn(C₂₃H₂₂O₈)(C₁₉H₁₄N₄)(H₂O)₂]·0.5H₂O}n

This protocol is adapted from the synthesis of the Zn(II) coordination polymer reported by Wang et al. (2019).[1]

Materials:

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 5,5'-methylenebis(2,4,6-trimethylisophthalic acid) (H₄BTMIPA)

  • 2,7-bis(1H-imidazol-1-yl)fluorene (BIF)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a 25 mL Teflon-lined stainless-steel autoclave, combine Zn(NO₃)₂·6H₂O (0.1 mmol), H₄BTMIPA (0.05 mmol), and BIF (0.05 mmol).

  • Add a mixed solvent of DMF (8 mL) and deionized water (2 mL) to the autoclave.

  • Seal the autoclave and heat it to 393 K (120 °C) in an oven.

  • Maintain the temperature for 72 hours.

  • After 72 hours, cool the autoclave to room temperature slowly.

  • Colorless block-shaped crystals of the coordination polymer will have formed.

  • Collect the crystals by filtration, wash them with DMF and deionized water, and dry them at ambient temperature.

Characterization

Single-Crystal X-ray Diffraction:

  • Select a suitable single crystal of the product.

  • Mount the crystal on a diffractometer.

  • Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) at room temperature.

  • Solve and refine the crystal structure using appropriate software (e.g., SHELXS and SHELXL).

Powder X-ray Diffraction (PXRD):

  • Grind a sample of the crystalline product into a fine powder.

  • Mount the powder on a sample holder.

  • Record the PXRD pattern using a diffractometer with Cu Kα radiation.

  • Compare the experimental PXRD pattern with the one simulated from the single-crystal X-ray data to confirm phase purity.

Photoluminescence Spectroscopy:

  • Place a solid sample of the coordination polymer in a solid-state sample holder of a fluorescence spectrophotometer.

  • Measure the solid-state excitation and emission spectra at room temperature.

  • To determine the quantum yield, use an integrating sphere attachment on the spectrophotometer.

  • To measure the luminescence lifetime, use a time-correlated single-photon counting (TCSPC) system.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Zn(NO3)2·6H2O Zn(NO3)2·6H2O Mixing Mixing Zn(NO3)2·6H2O->Mixing H4BTMIPA H4BTMIPA H4BTMIPA->Mixing BIF BIF BIF->Mixing Solvent (DMF/H2O) Solvent (DMF/H2O) Solvent (DMF/H2O)->Mixing Temperature (120 °C) Temperature (120 °C) Solvothermal Reaction Solvothermal Reaction Temperature (120 °C)->Solvothermal Reaction Time (72 h) Time (72 h) Time (72 h)->Solvothermal Reaction Mixing->Solvothermal Reaction Cooling Cooling Solvothermal Reaction->Cooling Filtration & Washing Filtration & Washing Cooling->Filtration & Washing Final Product {[Zn(C23H22O8)(C19H14N4)(H2O)2]·0.5H2O}n Filtration & Washing->Final Product

Caption: Workflow for the solvothermal synthesis of the luminescent Zn(II) coordination polymer.

Logical_Diagram cluster_components Components of the Luminescent Coordination Polymer Metal Center Zn(II) Ion Coordination Bonds Coordination Bonds Metal Center->Coordination Bonds Primary Ligand 5,5'-methylenebis( 2,4,6-trimethylisophthalate) Primary Ligand->Coordination Bonds Co-ligand 2,7-bis(1H-imidazol-1-yl)fluorene Co-ligand->Coordination Bonds 3D Supramolecular Network 3D Supramolecular Network Coordination Bonds->3D Supramolecular Network Luminescence Luminescence 3D Supramolecular Network->Luminescence  results in

Caption: Logical relationship of components leading to a luminescent coordination polymer.

References

Application Notes and Protocols for High-Yield Synthesis of 5,5'-Methylenediisophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 5,5'-methylenediisophthalic acid, a valuable building block in the development of metal-organic frameworks (MOFs), polymers, and pharmaceutical compounds. Two primary synthetic routes are presented: an indirect two-step synthesis via a tetramethyl ester intermediate and a direct one-pot synthesis from isophthalic acid. The protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a tetra-carboxylic acid linker that has garnered significant interest due to its rigid structure and the multiple coordination sites it offers for the construction of complex molecular architectures. The synthesis of this compound with high purity and yield is crucial for its application in materials science and drug development. This guide outlines two reliable methods for its preparation.

Synthetic Pathways

Two principal pathways for the synthesis of this compound are detailed below.

Method 1: Indirect Two-Step Synthesis

This method involves the initial synthesis of dimethyl isophthalate, followed by a Friedel-Crafts alkylation to form the tetramethyl ester intermediate, 3,3',5,5'-tetrakis(methoxycarbonyl)diphenylmethane. The final step is the alkaline hydrolysis of this intermediate to yield the desired product. This route generally offers higher purity and yield.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Friedel-Crafts Alkylation cluster_2 Step 3: Hydrolysis A Isophthalic Acid C Dimethyl Isophthalate A->C H₂SO₄ (cat.), Reflux B Methanol B->C D Dimethyl Isophthalate F 3,3',5,5'-Tetrakis(methoxycarbonyl)diphenylmethane D->F Acid Catalyst, Heat E Dimethoxymethane E->F G 3,3',5,5'-Tetrakis(methoxycarbonyl)diphenylmethane I This compound G->I Heat H NaOH / H₂O H->I G cluster_0 Direct Synthesis cluster_1 Purification A Isophthalic Acid C This compound A->C Oleum (H₂SO₄/SO₃), Heat B Formaldehyde B->C D Crude Product E Recrystallization D->E F Pure this compound E->F

Application Notes and Protocols for 5,5'-Methylenediisophthalic Acid in the Creation of Flexible Polymer Chains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of flexible polymers derived from 5,5'-methylenediisophthalic acid. The inclusion of detailed experimental protocols is intended to facilitate the practical application of this monomer in a laboratory setting for the development of novel materials, particularly for drug delivery systems.

Introduction to this compound for Flexible Polymers

This compound (MDIA) is an aromatic dicarboxylic acid featuring a flexible methylene (-CH2-) bridge connecting two isophthalic acid moieties. This molecular architecture is key to its utility in polymer chemistry. The presence of the methylene group imparts a greater degree of rotational freedom to the polymer backbone compared to rigid aromatic monomers like terephthalic acid or isophthalic acid alone. This inherent flexibility makes MDIA an excellent candidate for the synthesis of polymers with tailored properties such as improved solubility, lower glass transition temperatures, and enhanced elasticity, which are highly desirable for various biomedical applications, including the development of flexible matrices for controlled drug release.

The synthesis of high-performance polymers such as aromatic polyesters and polyamides often faces challenges of poor processability and limited solubility in common organic solvents.[1] Chemical modification of the polymer structure, for instance by incorporating flexible moieties like alkoxy chains, has been a successful strategy to enhance solubility and lower transition temperatures, thereby improving processability.[1] The use of MDIA as a monomer offers a direct approach to achieving similar benefits.

Applications in Drug Delivery

The development of effective drug delivery systems is a cornerstone of modern pharmaceutical research. Polymers play a crucial role as carriers for therapeutic agents, enabling controlled and targeted release.[2] Flexible polymers are particularly advantageous as they can form conformal coatings, flexible films, and matrices that can adapt to biological environments.

Polymers synthesized from MDIA are promising candidates for drug delivery applications due to their potential biocompatibility and tunable degradation rates. Aliphatic polyesters are well-known for their biocompatibility and biodegradability, making them suitable for a wide range of biomedical applications.[3] While aromatic polyesters are generally more rigid, the incorporation of the flexible methylene linker in MDIA can result in materials that balance mechanical integrity with the desired flexibility for drug encapsulation and release. The release of a drug from a polymer matrix is a complex process influenced by factors such as diffusion, polymer degradation, and swelling of the matrix.[4][5] The flexibility and potential for controlled degradation of MDIA-based polymers make them attractive for designing sophisticated drug delivery platforms.

Synthesis of Flexible Polymers from this compound

Flexible polyesters and polyamides can be synthesized from this compound using standard polycondensation techniques, primarily solution polymerization and melt polycondensation.

I. Synthesis of Flexible Polyesters

Polyesters are synthesized by the reaction of a dicarboxylic acid with a diol. The choice of the diol component is crucial for tuning the flexibility of the final polymer. Long-chain aliphatic diols will further enhance the flexibility of the polyester.

A. Solution Polycondensation Protocol

Solution polymerization is a common method for synthesizing aromatic polyesters, offering good control over the reaction conditions and molecular weight.[6]

Experimental Protocol: Synthesis of a Flexible Polyester via Solution Polycondensation

Materials:

  • 5,5'-methylenediisophthaloyl dichloride (MDIAC) - Note: MDIAC is the acid chloride derivative of MDIA, which is more reactive and suitable for low-temperature solution polycondensation. It can be synthesized from MDIA by reaction with thionyl chloride.

  • 1,6-Hexanediol (or other flexible diol)

  • Anhydrous N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)

  • Pyridine (as an acid scavenger)

  • Methanol (for precipitation)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve 1,6-hexanediol in anhydrous DMAc.

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine to the solution.

  • Slowly add a solution of MDIAC in anhydrous DMAc to the stirred diol solution over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.

  • Precipitate the resulting polymer by pouring the viscous solution into a large excess of methanol with vigorous stirring.

  • Filter the precipitated polymer, wash it thoroughly with methanol and then with water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

B. Melt Polycondensation Protocol

Melt polycondensation is a solvent-free method that is often preferred for industrial-scale production.[7]

Experimental Protocol: Synthesis of a Flexible Polyester via Melt Polycondensation

Materials:

  • This compound (MDIA)

  • 1,10-Decanediol (or other high-boiling flexible diol)

  • Titanium(IV) butoxide or Antimony(III) oxide (as a catalyst)

Procedure:

  • Charge MDIA, 1,10-decanediol, and the catalyst into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Heat the mixture under a slow stream of nitrogen to a temperature of 180-200°C to initiate the esterification reaction. Water will be evolved and collected.

  • After the initial evolution of water ceases (typically 2-4 hours), gradually increase the temperature to 220-250°C while slowly reducing the pressure to drive the reaction to completion by removing the remaining water and excess diol.

  • Continue the reaction under high vacuum for several hours until the desired viscosity is reached, indicating the formation of a high molecular weight polymer.

  • Cool the reactor to room temperature under nitrogen and extrude or dissolve the polymer for further processing.

II. Synthesis of Flexible Polyamides

Polyamides are synthesized by the reaction of a dicarboxylic acid with a diamine. Similar to polyesters, using a flexible aliphatic diamine will result in a more flexible polyamide.

A. Low-Temperature Solution Polycondensation Protocol

This method is suitable for the synthesis of aromatic polyamides that may be thermally unstable at the high temperatures required for melt polycondensation.[8]

Experimental Protocol: Synthesis of a Flexible Polyamide via Solution Polycondensation

Materials:

  • 5,5'-methylenediisophthaloyl dichloride (MDIAC)

  • Hexamethylenediamine (or other flexible diamine)

  • Anhydrous N,N-Dimethylacetamide (DMAc) containing dissolved Lithium Chloride (LiCl) (e.g., 5% w/v)

  • Pyridine

  • Methanol

Procedure:

  • In a flame-dried three-necked flask, dissolve hexamethylenediamine in anhydrous DMAc/LiCl solution.

  • Cool the solution to 0°C and add pyridine.

  • Slowly add a solution of MDIAC in DMAc to the stirred diamine solution.

  • After complete addition, allow the reaction to proceed at room temperature for 12-24 hours under a nitrogen atmosphere.

  • Precipitate the polyamide by pouring the reaction mixture into methanol.

  • Filter, wash with methanol and water, and dry the polymer under vacuum.

Characterization of Flexible Polymers

The synthesized polymers should be thoroughly characterized to determine their physical, chemical, thermal, and mechanical properties. This data is crucial for assessing their suitability for specific applications.

PropertyAnalytical TechniqueTypical Expected Results for Flexible MDIA-based Polymers
Chemical Structure FTIR, ¹H NMR, ¹³C NMRConfirmation of ester or amide bond formation and incorporation of both MDIA and the diol/diamine monomers.
Molecular Weight Gel Permeation Chromatography (GPC)Number-average molecular weight (Mn) and weight-average molecular weight (Mw) will vary depending on reaction conditions. A narrow polydispersity index (PDI = Mw/Mn) is desirable.
Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)A distinct glass transition temperature (Tg) that is lower than that of fully aromatic polymers. Melting temperature (Tm) may be present if the polymer is semi-crystalline. TGA will show the decomposition temperature, indicating thermal stability.[9][10]
Mechanical Properties Tensile TestingLower tensile strength and higher elongation at break compared to rigid aromatic polymers, indicative of flexibility.[11][12]
Solubility Solubility TestsImproved solubility in common organic solvents like DMAc, NMP, and chloroform compared to rigid aromatic counterparts.

Visualizing the Synthesis and Polymer Structure

Diagram of the Polyester Synthesis Workflow

polyester_synthesis MDIA This compound Polymerization Polycondensation Reaction MDIA->Polymerization Diol Flexible Diol (e.g., 1,6-Hexanediol) Diol->Polymerization Catalyst Catalyst (for melt polycondensation) Catalyst->Polymerization Solvent Solvent (for solution polycondensation) Solvent->Polymerization Polyester Flexible Polyester Polymerization->Polyester Characterization Characterization (FTIR, NMR, DSC, TGA, GPC, Tensile Testing) Polyester->Characterization

Caption: Workflow for the synthesis of flexible polyesters from this compound.

Diagram of the Flexible Polymer Chain Concept

Caption: Conceptual representation of a flexible polymer chain incorporating MDIA and a flexible diol.

Conclusion

This compound is a valuable monomer for the synthesis of flexible aromatic polyesters and polyamides. The inherent flexibility imparted by the methylene bridge can lead to polymers with improved processability and properties suitable for biomedical applications, particularly in the field of drug delivery. The provided protocols offer a starting point for researchers to explore the synthesis and characterization of these promising materials. Further optimization of reaction conditions and comonomer selection will enable the fine-tuning of polymer properties to meet the specific demands of advanced drug delivery systems.

References

Application Notes and Protocols for the Single Crystal Growth of 5,5'-Methylenediisophthalic Acid Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques and protocols for growing single crystals of metal complexes incorporating the organic linker 5,5'-methylenediisophthalic acid (H₄MDIP). The ability to produce high-quality single crystals is crucial for unequivocally determining the three-dimensional structure of these complexes, which is a prerequisite for understanding their properties and potential applications in areas such as gas storage, catalysis, and, of particular interest to this audience, drug delivery.

Introduction to this compound in Coordination Chemistry and Drug Delivery

This compound is a versatile multitopic carboxylate ligand. Its rigid structure, coupled with the flexibility of the methylene bridge, allows for the formation of a diverse range of coordination polymers and metal-organic frameworks (MOFs) with varying dimensionalities and topologies. The carboxylate groups can coordinate to metal ions in several modes, leading to the construction of robust and often porous materials.

For drug development professionals, MOFs constructed from ligands like H₄MDIP are of growing interest. Their high porosity and tunable pore sizes make them promising candidates for the encapsulation and controlled release of therapeutic agents. The potential for functionalizing the ligand or modifying the metal centers allows for the tailoring of properties such as biocompatibility, biodegradability, and drug-carrier interactions. While research on H₄MDIP-based MOFs for drug delivery is still emerging, analogous systems based on other isophthalic acid derivatives have demonstrated potential for loading and releasing drugs. Metal-organic frameworks can offer advantages such as high drug loading capacity and protection of the encapsulated drug from degradation.[1][2]

Techniques for Single Crystal Growth

The most successful methods for obtaining single crystals of this compound complexes are solvothermal and hydrothermal synthesis. These techniques involve the crystallization of the material from a solution at elevated temperatures and pressures in a sealed container, typically a Teflon-lined stainless-steel autoclave.

Key advantages of these methods include:

  • Increased solubility: The higher temperatures enhance the solubility of the reactants, facilitating the slow crystal growth necessary for high-quality single crystals.

  • Control over crystal nucleation and growth: By carefully controlling parameters such as temperature, reaction time, and reactant concentrations, the rate of crystal formation can be managed to favor the growth of larger, well-defined single crystals over polycrystalline powders.

  • Access to novel structures: The conditions used in solvothermal and hydrothermal synthesis can lead to the formation of unique crystal phases that are not accessible at ambient temperature and pressure.

Experimental Protocols

The following protocols are generalized based on successful syntheses of coordination polymers with structurally similar substituted isophthalic acids. Researchers should consider these as starting points and may need to optimize the conditions for their specific metal ion and desired complex.

Protocol 1: Hydrothermal Synthesis of a Metal-5,5'-Methylenediisophthalic Acid Complex

This protocol describes a typical hydrothermal synthesis of a coordination polymer.

Materials:

  • This compound (H₄MDIP)

  • A metal salt (e.g., Zinc acetate dihydrate, Nickel acetate tetrahydrate, Manganese(II) acetate tetrahydrate)

  • Deionized water

  • Organic co-solvent (e.g., Methanol, Ethanol, N,N-Dimethylformamide - DMF)

  • Teflon-lined stainless-steel autoclave (23 mL capacity)

Procedure:

  • In a glass vial, combine this compound (e.g., 0.1 mmol, 34.4 mg) and the metal salt (e.g., 0.1 mmol) in a 1:1 molar ratio.

  • Add a solvent mixture of deionized water and an organic co-solvent. A typical ratio is 2:1 to 1:2 (e.g., 6 mL of water and 3 mL of ethanol).

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Transfer the suspension to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a temperature between 120 °C and 180 °C over 2-4 hours.

  • Maintain the temperature for 48 to 72 hours.

  • Slowly cool the oven to room temperature over 24 to 48 hours. Slower cooling rates generally favor the formation of larger and higher-quality crystals.

  • After cooling, carefully open the autoclave and collect the crystals by filtration.

  • Wash the crystals with deionized water and the organic solvent used in the synthesis.

  • Dry the crystals in air at room temperature.

Protocol 2: Solvothermal Synthesis of a Lanthanide-5,5'-Methylenediisophthalic Acid Complex

This protocol is adapted for the synthesis of lanthanide-based coordination polymers, which often require slightly different conditions.

Materials:

  • This compound (H₄MDIP)

  • A lanthanide salt (e.g., Europium(III) nitrate hexahydrate, Terbium(III) nitrate hexahydrate)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Teflon-lined stainless-steel autoclave (23 mL capacity)

Procedure:

  • Dissolve this compound (e.g., 0.15 mmol, 51.6 mg) in a mixture of DMF and deionized water (e.g., 5 mL DMF and 5 mL H₂O).

  • In a separate vial, dissolve the lanthanide salt (e.g., 0.1 mmol) in a small amount of deionized water.

  • Slowly add the lanthanide salt solution to the ligand solution while stirring.

  • Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a temperature between 100 °C and 160 °C over 2 hours.

  • Maintain the temperature for 72 hours.

  • Slowly cool the oven to room temperature over 48 hours.

  • Collect the resulting single crystals by filtration.

  • Wash the crystals with DMF and then with ethanol.

  • Dry the crystals under vacuum at 60 °C for 12 hours.

Data Presentation

The following tables summarize typical experimental conditions and crystallographic data for coordination polymers synthesized with substituted isophthalic acids, which can serve as a reference for what to expect with this compound complexes.

Table 1: Representative Synthesis Parameters for Substituted Isophthalic Acid Complexes

LigandMetal SaltSolventsTemp (°C)Time (h)Ref.
5-Methylisophthalic acidNi(OAc)₂·4H₂OIsopropanol/H₂O11072[3]
5-Methylisophthalic acidZn(OAc)₂·2H₂OMethanol/H₂O11072[3]
5-Methoxyisophthalic acidMn(OAc)₂·4H₂OH₂O11072[3]
5-(pyridin-3-yloxy)isophthalic acidEu(NO₃)₃·6H₂OH₂O16072[4]
5-aminoisophthalic acidCoCl₂·6H₂OH₂O16072[5]

Table 2: Representative Crystallographic Data for Substituted Isophthalic Acid Complexes

Compound FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
[Ni₂(mip)₂(H₂O)₈]·2H₂OOrthorhombicPna2₁11.234(2)19.456(4)7.2130(14)909090[3]
[Zn₆(mip)₅(OH)₂(H₂O)₄]·7.4H₂OOrthorhombicPnn220.134(4)33.531(7)10.087(2)909090[3]
[Mn(HMeOip)₂]MonoclinicP2₁/c10.117(2)11.234(2)8.8910(18)90113.8(3)90[3]
[Eu₂(L)₂(μ₄-L)(H₂O)₃]·nH₂OMonoclinicP2₁/c15.123(3)11.789(2)20.456(4)90109.5(3)90[4]

mip = 5-methylisophthalate, HMeOip = 5-methoxyisophthalate, L = 5-(pyridin-3-yloxy)isophthalate

Visualizations

The following diagrams illustrate the general workflows for the synthesis of this compound complexes.

Hydrothermal_Synthesis_Workflow Hydrothermal Synthesis Workflow cluster_reactants Reactant Preparation H4MDIP This compound Mix Mix and Stir H4MDIP->Mix MetalSalt Metal Salt MetalSalt->Mix Solvent Solvent (H₂O/Co-solvent) Solvent->Mix Autoclave Transfer to Autoclave Mix->Autoclave Heating Heat in Oven (120-180 °C, 48-72h) Autoclave->Heating Cooling Slow Cooling (24-48h) Heating->Cooling Filtration Filter and Wash Cooling->Filtration Crystals Single Crystals Filtration->Crystals

Caption: Hydrothermal synthesis workflow for single crystals.

Solvothermal_Synthesis_Workflow Solvothermal Synthesis Workflow for Lanthanide Complexes cluster_solutions Solution Preparation LigandSol Dissolve H₄MDIP in DMF/H₂O Combine Combine Solutions LigandSol->Combine MetalSol Dissolve Lanthanide Salt in H₂O MetalSol->Combine Autoclave_LN Transfer to Autoclave Combine->Autoclave_LN Heating_LN Heat in Oven (100-160 °C, 72h) Autoclave_LN->Heating_LN Cooling_LN Slow Cooling (48h) Heating_LN->Cooling_LN Filtration_LN Filter and Wash Cooling_LN->Filtration_LN Drying Dry under Vacuum Filtration_LN->Drying Crystals_LN Single Crystals Drying->Crystals_LN

Caption: Solvothermal synthesis for lanthanide complexes.

References

Application of 5,5'-Methylenediisophthalic Acid in Gas Storage: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) have emerged as a class of porous crystalline materials with exceptional potential for gas storage and separation. Their high surface areas, tunable pore sizes, and tailorable chemical functionalities make them prime candidates for addressing challenges in clean energy and environmental applications. Isophthalic acid and its derivatives are common building blocks in the synthesis of MOFs. This document provides a detailed overview of the potential use of 5,5'-methylenediisophthalic acid as a linker for the construction of MOFs for gas storage applications. While direct experimental data for MOFs synthesized from this specific linker is limited in the public domain, this application note extrapolates from closely related structures and provides generalized protocols for synthesis and characterization.

The core concept involves the use of this compound as an organic strut to connect metal-based secondary building units (SBUs), creating a porous, three-dimensional framework. The methylene bridge between the two isophthalate units provides a degree of flexibility and a specific geometry that can influence the final topology and, consequently, the gas sorption properties of the resulting MOF.

Signaling Pathways and Logical Relationships

The logical workflow for developing and evaluating a this compound-based MOF for gas storage is outlined below.

logical_workflow cluster_synthesis MOF Synthesis cluster_characterization Material Characterization cluster_gas_storage Gas Storage Evaluation Ligand This compound Synthesis Solvothermal Synthesis Ligand->Synthesis Metal_Salt Metal Salt (e.g., Zn(NO3)2, Cu(NO3)2) Metal_Salt->Synthesis Solvent Solvent (e.g., DMF, DEF) Solvent->Synthesis MOF_Crystal MOF Crystal Synthesis->MOF_Crystal PXRD Powder X-ray Diffraction (PXRD) MOF_Crystal->PXRD Phase Purity TGA Thermogravimetric Analysis (TGA) MOF_Crystal->TGA Thermal Stability SEM Scanning Electron Microscopy (SEM) MOF_Crystal->SEM Morphology Activated_MOF Activated MOF MOF_Crystal->Activated_MOF Solvent Exchange & Activation Gas_Adsorption Gas Adsorption Analysis (e.g., N2 at 77 K, CO2/H2 at various temps) Activated_MOF->Gas_Adsorption Surface_Area BET Surface Area Gas_Adsorption->Surface_Area Pore_Volume Pore Volume & Size Distribution Gas_Adsorption->Pore_Volume Uptake_Capacity Gas Uptake Capacity Gas_Adsorption->Uptake_Capacity experimental_workflow Start Start Synthesis Solvothermal Synthesis (Ligand + Metal Salt + Solvent) Start->Synthesis Isolation Isolation of Crystals (Filtration/Decantation) Synthesis->Isolation Washing Washing with Solvent (e.g., DMF) Isolation->Washing Activation Solvent Exchange & Heating under Vacuum Washing->Activation Characterization Structural & Thermal Characterization (PXRD, TGA, SEM) Activation->Characterization Gas_Sorption Gas Sorption Analysis (N2, H2, CO2) Activation->Gas_Sorption Data_Analysis Data Analysis (Surface Area, Pore Volume, Uptake Capacity) Gas_Sorption->Data_Analysis End End Data_Analysis->End

Application Notes and Protocols: Preparation and Curing of Epoxy Resins Using 5,5'-Methylenediisophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Epoxy resins are a critical class of thermosetting polymers known for their exceptional mechanical properties, thermal stability, and chemical resistance, making them indispensable in aerospace, electronics, coatings, and high-performance adhesives.[1][2] The properties of an epoxy resin are largely determined by the molecular structure of its precursors. 5,5'-Methylenediisophthalic acid is a tetra-carboxylic aromatic acid. Its rigid, aromatic structure presents a unique opportunity for creating highly cross-linked epoxy networks with potentially superior thermal and mechanical performance.

These application notes provide detailed protocols for two primary applications of this compound in epoxy resin chemistry:

  • Protocol 1: Synthesis of a novel glycidyl ester epoxy resin from this compound and epichlorohydrin.

  • Protocol 2: Utilization of this compound as a hardener (curing agent) for a standard commercial epoxy resin, such as Diglycidyl ether of bisphenol A (DGEBA).

Protocol 1: Synthesis of a Glycidyl Ester Epoxy Resin from this compound

This protocol details the synthesis of a tetra-functional glycidyl ester epoxy resin via the reaction of this compound with an excess of epichlorohydrin. The carboxylic acid groups are converted to glycidyl esters, yielding a highly functionalized epoxy monomer suitable for high-performance applications.

Experimental Workflow

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Glycidylation Reaction cluster_2 Step 3: Product Isolation cluster_3 Step 4: Purification A Dissolve 5,5'-MDIA & Catalyst in Epichlorohydrin B Heat Mixture to 80-90°C A->B C Add NaOH Solution Dropwise over 2-3h B->C D Maintain Reaction at 90°C for 4h C->D E Cool and Filter (Remove NaCl) D->E F Wash Organic Phase with Water E->F G Dry with MgSO4 F->G H Remove Excess Epichlorohydrin (Vacuum Distillation) G->H I Characterize Final Resin H->I

Caption: Workflow for synthesizing a glycidyl ester epoxy resin.

Methodology
  • Reaction Setup:

    • To a 500 mL, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add this compound (MDIA) and a molar excess of epichlorohydrin (ECH). A typical molar ratio of MDIA to ECH is 1:10 to ensure complete reaction and to serve as the solvent.

    • Add a phase-transfer catalyst, such as tetraethylbenzylammonium chloride (TEBAC), at 1-2 mol% relative to MDIA.[3]

    • Begin vigorous stirring to dissolve the components.

  • Dehydrochlorination:

    • Heat the mixture to 80-90°C.

    • Prepare a 50% (w/w) aqueous solution of sodium hydroxide (NaOH). The total amount of NaOH should be stoichiometric to the carboxylic acid groups (i.e., 4 moles of NaOH per mole of MDIA).

    • Add the NaOH solution dropwise to the reaction mixture over 2-3 hours, maintaining the temperature below 95°C to control the exothermic reaction.

    • After the addition is complete, continue stirring at 90°C for an additional 4 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The byproduct, sodium chloride, will precipitate.

    • Filter the mixture to remove the salt.

    • Transfer the filtrate to a separatory funnel and wash it three times with warm deionized water to remove any remaining salt and catalyst.

    • Dry the organic phase (epichlorohydrin and product) over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the excess epichlorohydrin under reduced pressure using a rotary evaporator to yield the final glycidyl ester resin.

Representative Quantitative Data
ParameterValueUnitNotes
Reactants
This compound35.83g (0.1 mol)
Epichlorohydrin925.0g (10.0 mol)Acts as reactant and solvent.
Sodium Hydroxide (50% aq.)32.0g (0.4 mol)Stoichiometric amount.
TEBAC Catalyst2.28g (0.01 mol)Phase-transfer catalyst.[3]
Reaction Conditions
Temperature90°C
Reaction Time7hoursIncludes addition and post-reaction.
Product Properties (Hypothetical)
Theoretical Yield58.25g
Actual Yield~52.4g (~90%)
Epoxy Equivalent Weight (EEW)145-155g/eqTheoretical EEW is 145.6 g/eq.
Viscosity @ 25°CHigh / SolidPa·sExpected to be a viscous liquid or solid.
AppearanceLight yellow, viscous resin-

Protocol 2: Curing of DGEBA Epoxy Resin with this compound

This protocol describes the use of this compound as a curing agent for a standard liquid epoxy resin, Diglycidyl ether of bisphenol A (DGEBA). As a tetra-carboxylic acid, MDIA can cross-link epoxy resins at elevated temperatures, often with the aid of a catalyst, to form a polyester network.[4]

Experimental Workflow

G cluster_0 Step 1: Formulation cluster_1 Step 2: Mixing cluster_2 Step 3: Curing cluster_3 Step 4: Characterization A Calculate Stoichiometric Amounts of DGEBA & MDIA B Add Catalyst (e.g., Tertiary Amine) A->B C Heat DGEBA to 80°C to Reduce Viscosity B->C D Add MDIA and Catalyst and Mix Thoroughly C->D E Degas Mixture in Vacuum Oven D->E F Pour into Preheated Mold E->F G Cure using a Staged Temperature Profile F->G H Post-Cure at Higher Temperature G->H I Perform Thermal (DSC, TGA) & Mechanical (DMA) Tests H->I

Caption: Workflow for curing epoxy resin with MDIA hardener.

Methodology
  • Stoichiometric Calculation:

    • Determine the required amounts of DGEBA resin and MDIA hardener based on their equivalent weights. The stoichiometry is based on a 1:1 ratio of epoxy groups to carboxylic acid groups.

    • Weight of MDIA = (Weight of DGEBA / EEW of DGEBA) × (Equivalent Weight of MDIA).

    • The Epoxy Equivalent Weight (EEW) of DGEBA is typically ~180 g/eq.

    • The equivalent weight of MDIA (a tetra-acid) is its molecular weight divided by 4 (358.3 g/mol / 4 = 89.6 g/eq).

  • Mixing and Degassing:

    • Preheat the DGEBA resin to approximately 80°C to reduce its viscosity.

    • Add the calculated amount of powdered MDIA and a catalyst (e.g., 1-methylimidazole at ~1 phr - parts per hundred parts of resin) to the warm resin.[5]

    • Stir the mixture mechanically until the MDIA is completely dissolved and the mixture is homogeneous.

    • Place the mixture in a vacuum oven at 80°C for 15-20 minutes to remove any entrapped air bubbles.

  • Curing Procedure:

    • Pour the degassed mixture into a preheated mold treated with a release agent.

    • Cure the resin in a programmable oven using a multi-stage curing schedule. A typical schedule might be:

      • 2 hours at 120°C.

      • 2 hours at 150°C.

    • Follow with a post-curing step to ensure full cross-linking and optimal properties:

      • 1 hour at 180°C.

    • Allow the cured resin to cool slowly to room temperature inside the oven to prevent thermal stress and cracking.

Representative Curing and Material Properties
ParameterValueUnitNotes
Formulation
DGEBA Resin (EEW ~180)100phrBase epoxy resin.
5,5'-MDIA Hardener49.8phrCalculated based on stoichiometry.
1-Methylimidazole1.0phrCuring accelerator.[5]
Curing Profile
Stage 1120°C for 2h-Initial cross-linking.
Stage 2150°C for 2h-Main curing stage.
Post-Cure180°C for 1h-To maximize cross-link density.
Material Properties (Hypothetical)
Glass Transition Temp. (Tg)160 - 190°CHigh value expected due to aromaticity.
Thermal Decomposition (Td5%)> 350°CHigh thermal stability is anticipated.
Flexural Modulus3.5 - 4.5GPaIndicative of a rigid material.

Signaling Pathways and Chemical Reactions

Reaction Pathway for Glycidyl Ester Synthesis

G cluster_reactants Reactants MDIA 5,5'-MDIA (R-(COOH)4) Intermediate Carboxylate Anion (R-(COO⁻)4) MDIA->Intermediate + NaOH ECH Epichlorohydrin (Excess) Catalyst TEBAC Catalyst NaOH NaOH (aq) Product Tetra-Glycidyl Ester Resin Intermediate->Product + Epichlorohydrin (Nucleophilic Attack) Byproduct NaCl + H₂O Product->Byproduct Ring Closing

Caption: Reaction scheme for the synthesis of a glycidyl ester resin.

Reaction Pathway for Curing DGEBA with MDIA

G MDIA MDIA Hardener (R-(COOH)4) Network Cross-linked Polyester Network MDIA->Network DGEBA DGEBA Resin (Epoxy Groups) DGEBA->Network Catalyst Tertiary Amine Catalyst Catalyst->Network accelerates Heat Heat (120-180°C) Heat->Network initiates

Caption: Curing reaction of DGEBA epoxy with MDIA hardener.

References

Application Notes and Protocols for the Characterization of 5,5'-Methylenediisophthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the structural characterization and purity assessment of 5,5'-methylenediisophthalic acid and its derivatives. The protocols outlined below are essential for researchers engaged in the synthesis, quality control, and application of these compounds, particularly in the fields of polymer chemistry and drug development.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a primary technique for assessing the purity of this compound derivatives and for quantitative analysis in various matrices. A reverse-phase method is typically employed.

Experimental Protocol: HPLC Analysis

a) Sample Preparation:

  • Accurately weigh 10 mg of the this compound derivative.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of aromatic acids.[1]

  • Mobile Phase: A gradient elution is typically used to achieve good separation.

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 30% to 70% Solvent B[1]

    • 10-15 min: Hold at 70% Solvent B

    • 15-16 min: 70% to 30% Solvent B

    • 16-20 min: Hold at 30% Solvent B

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV detection at 210 nm is suitable for these aromatic compounds.[1]

  • Injection Volume: 10 µL

Data Presentation: HPLC
CompoundRetention Time (min)Purity (%)
This compoundTypically 5-10>98
Dimethyl 5,5'-methylenediisophthalateTypically 8-15>97

Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and exact mobile phase composition. The purity is determined by the peak area percentage.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

For more volatile derivatives of this compound, such as its esters, GC-MS provides excellent separation and structural information. Derivatization is often necessary to increase the volatility of the acidic functional groups.

Experimental Protocol: GC-MS Analysis

a) Derivatization (Esterification):

  • To approximately 1 mg of the acid derivative in a reaction vial, add 1 mL of a derivatizing agent such as a solution of 14% Boron Trifluoride in Methanol (BF3/MeOH).

  • Seal the vial and heat at 60-80°C for 30 minutes to form the methyl esters.

  • Cool the reaction mixture and extract the methyl esters with a non-polar solvent like hexane.

  • Wash the organic layer with water and dry over anhydrous sodium sulfate.

  • The resulting solution is ready for GC-MS analysis.

b) GC-MS Conditions:

  • Column: A non-polar or slightly polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]

  • Injector Temperature: 250°C in splitless mode.[2]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C[2]

    • Hold at 280°C for 10 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Data Presentation: GC-MS
DerivativeKey Mass Fragments (m/z)
Dimethyl 5,5'-methylenediisophthalate372 (M+), 341 (M-OCH3)+, 313 (M-COOCH3)+

Note: The fragmentation pattern will be characteristic of the specific ester derivative. A common fragmentation for carboxylic acid esters is the loss of the alkoxy group.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound and its derivatives. Both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Analysis

a) Sample Preparation:

  • Dissolve 5-25 mg of the sample for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[5]

  • Ensure the sample is fully dissolved. If there are any suspended particles, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Transfer the solution to a clean, dry 5 mm NMR tube.[5]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

b) NMR Spectrometer Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

Data Presentation: NMR
NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HCarboxylic Acid (-COOH)10-13
¹HAromatic (Ar-H)7.0-8.5
¹HMethylene (-CH₂-)~4.0
¹³CCarbonyl (-C=O)165-185
¹³CAromatic (Ar-C)120-150
¹³CMethylene (-CH₂-)~40

Note: Chemical shifts are dependent on the solvent and the specific structure of the derivative.[2][6][7]

Thermal Analysis (TGA/DSC) for Polymer Derivatives

For polymeric materials derived from this compound, thermal analysis is crucial to determine their thermal stability and transitions.

Experimental Protocol: TGA/DSC Analysis

a) Sample Preparation:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum or platinum TGA/DSC pan.

  • Ensure the sample is evenly distributed at the bottom of the pan.

b) TGA/DSC Conditions:

  • Instrument: A simultaneous TGA/DSC instrument is ideal.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp at a heating rate of 10°C/min to 600°C.[8]

  • Atmosphere: Nitrogen purge gas at a flow rate of 50 mL/min.

Data Presentation: Thermal Analysis
Polymer DerivativeGlass Transition (Tg, °C)Decomposition Onset (TGA, °C)
Polyester with Ethylene GlycolTypically 60-80Typically >350
Polyamide with HexamethylenediamineTypically 100-150Typically >400

Note: Thermal properties are highly dependent on the polymer's molecular weight and specific chemical structure.[8][9]

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are rapid and non-destructive techniques used to identify the key functional groups present in this compound and its derivatives.

Experimental Protocol: IR/Raman Analysis

a) Sample Preparation:

  • IR (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Raman: Place a small amount of the sample in a glass vial or on a microscope slide for analysis.

b) Spectrometer Conditions:

  • IR:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32.

  • Raman:

    • Excitation Laser: 785 nm.

    • Spectral Range: 4000-200 cm⁻¹.

    • Resolution: 4 cm⁻¹.

Data Presentation: Vibrational Spectroscopy
Functional GroupIR Absorption (cm⁻¹)Raman Shift (cm⁻¹)
O-H stretch (acid)3300-2500 (broad)Weak
C-H stretch (aromatic)3100-3000Strong
C=O stretch (acid)1760-1690 (strong)Medium
C=C stretch (aromatic)1600-1450Strong

Note: These are characteristic ranges and can shift based on the molecular environment.[10][11][12][13]

Visualizations

Analytical_Workflow Analytical Workflow for this compound Derivatives cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Characterization Sample 5,5'-Methylenediisophthalic Acid Derivative Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Thermal Thermal Analysis (TGA/DSC) Sample->Thermal Vibrational Vibrational Spectroscopy (IR/Raman) Sample->Vibrational Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC Dissolution->HPLC NMR NMR Dissolution->NMR GCMS GC-MS Derivatization->GCMS Purity Purity and Quantitative Analysis HPLC->Purity Structure_ID Structural Elucidation GCMS->Structure_ID NMR->Structure_ID Thermal_Props Thermal Properties Thermal->Thermal_Props Functional_Groups Functional Group Identification Vibrational->Functional_Groups Structure_ID->Purity Confirms Identity Functional_Groups->Structure_ID Supports Structure

References

Application Notes and Protocols: A Step-by-Step Guide to the Purification of 5,5'-Methylenediisophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 5,5'-methylenediisophthalic acid, a crucial building block in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. The following procedures are based on established methods for the purification of analogous aromatic carboxylic acids and are intended to yield a high-purity product suitable for demanding research and development applications.

Introduction

This compound is a tetracarboxylic acid that serves as a versatile linker in coordination chemistry. The purity of this compound is paramount, as impurities can significantly impact the formation, structure, and properties of the resulting materials. Common impurities may include unreacted starting materials such as isophthalic acid and formaldehyde, as well as side-products formed during synthesis. The purification protocol outlined below employs a combination of acid-base precipitation and recrystallization to effectively remove these contaminants.

Data Presentation: Purification of Related Aromatic Carboxylic Acids

While specific quantitative data for the purification of this compound is not extensively published, the following table summarizes typical purity levels and yields achieved for structurally related isophthalic acid derivatives using similar purification techniques. This data provides a benchmark for the expected outcome of the described protocol.

CompoundPurification MethodInitial PurityFinal PurityYieldReference
5-Hydroxyisophthalic AcidRecrystallization from water~98%>99%65-70% (overall)[1]
5-Aminoisophthalic AcidAcid Precipitation (HCl)Not specified99.7%98.2%[2]
5-Methyl Isophthalic AcidAcid Precipitation (H₂SO₄)85%Not specifiedNot specified[3]
5-Bromoisophthalic AcidHydrolysis and Precipitation91.5%97.1%92.1%[1]

Experimental Protocols

Method 1: Purification by Acid-Base Precipitation and Recrystallization

This is the recommended primary method for purifying crude this compound. It is effective at removing both acidic and neutral impurities, as well as colored byproducts.

Materials:

  • Crude this compound

  • Sodium hydroxide (NaOH) solution, 2 M

  • Hydrochloric acid (HCl), 2 M

  • Activated carbon

  • Deionized water

  • Ethanol

  • Filter paper

  • Beakers, flasks, and other standard laboratory glassware

  • pH meter or pH indicator paper

  • Heating mantle or hot plate with magnetic stirrer

  • Vacuum filtration apparatus

Protocol:

  • Dissolution in Base:

    • In a large beaker, suspend the crude this compound in deionized water.

    • While stirring, slowly add 2 M sodium hydroxide solution until the solid completely dissolves and the pH of the solution reaches approximately 8-9. The disodium salt of this compound is soluble in water.

  • Decolorization with Activated Carbon:

    • Heat the solution to 60-70°C.

    • Add a small amount of activated carbon (approximately 1-2% of the crude product weight) to the solution.

    • Stir the mixture at 60-70°C for 30-45 minutes to adsorb colored impurities.

  • Hot Filtration:

    • While still hot, filter the solution through a fluted filter paper or a Celite pad to remove the activated carbon and any insoluble impurities. This step should be performed quickly to prevent premature precipitation of the product.

  • Acid Precipitation:

    • Allow the filtrate to cool to room temperature.

    • Slowly add 2 M hydrochloric acid to the stirred solution. The this compound will begin to precipitate as the pH decreases.

    • Continue adding HCl until the pH of the solution is approximately 2-3 to ensure complete precipitation.[4]

  • Isolation and Washing:

    • Cool the suspension in an ice bath for at least one hour to maximize precipitation.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake with copious amounts of cold deionized water to remove any residual salts (e.g., NaCl).

  • Recrystallization:

    • Transfer the washed solid to a clean flask.

    • Add a minimal amount of a suitable solvent or solvent mixture. Based on the properties of similar compounds, a mixture of ethanol and water is a good starting point.

    • Heat the mixture with stirring until the solid completely dissolves.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.

    • Further cool the mixture in an ice bath to maximize crystal formation.

  • Final Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified this compound in a vacuum oven at a temperature below its melting point (324-331°C) until a constant weight is achieved.[5]

Purity Assessment:

The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).[2]

Diagrams

Purification_Workflow cluster_precipitation Acid-Base Precipitation cluster_recrystallization Recrystallization crude Crude this compound dissolve Dissolve in aq. NaOH (pH 8-9) crude->dissolve 1. Dissolution decolorize Add Activated Carbon (60-70°C) dissolve->decolorize 2. Decolorization hot_filter Hot Filtration decolorize->hot_filter 3. Impurity Removal precipitate Acidify with HCl (pH 2-3) hot_filter->precipitate 4. Precipitation isolate_wash1 Isolate and Wash with Water precipitate->isolate_wash1 5. Isolation recrystallize Dissolve in hot Ethanol/Water isolate_wash1->recrystallize 6. Recrystallization cool Slow Cooling & Crystallization recrystallize->cool 7. Crystal Formation isolate_wash2 Isolate and Wash with Cold Solvent cool->isolate_wash2 8. Final Isolation dry Dry under Vacuum isolate_wash2->dry 9. Drying purified_product High-Purity this compound dry->purified_product

Caption: Workflow for the purification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,5'-Methylenediisophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5,5'-methylenediisophthalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Friedel-Crafts reaction between isophthalic acid and formaldehyde using a strong acid catalyst.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Catalyst Activity: The acid catalyst (e.g., sulfuric acid, polyphosphoric acid) may be old, hydrated, or of insufficient concentration. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Poor Reagent Purity: Impurities in isophthalic acid or formaldehyde can inhibit the reaction. 4. Inadequate Mixing: Poor stirring can lead to localized reagent depletion and side reactions.1. Use fresh, anhydrous, and concentrated acid catalyst. 2. Gradually increase the reaction temperature, monitoring for product formation and byproduct generation. A typical range to explore is 60-100°C. 3. Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). 4. Use a mechanical stirrer to ensure vigorous and homogeneous mixing of the reaction mixture.
Formation of Polymeric Byproducts 1. Excess Formaldehyde: A high concentration of formaldehyde can lead to the formation of polymeric methylene-bridged species. 2. High Reaction Temperature: Elevated temperatures can promote polymerization.1. Use a stoichiometric or slight excess of isophthalic acid relative to formaldehyde. A molar ratio of isophthalic acid to formaldehyde of 2:1 is a good starting point. 2. Maintain a controlled and moderate reaction temperature.
Product is a Dark Color or Contains Impurities 1. Side Reactions: Oxidation or sulfonation of the aromatic rings can occur, especially at high temperatures with sulfuric acid. 2. Incomplete Reaction: Unreacted starting materials remain in the product mixture. 3. Charring: Overheating can cause decomposition of organic materials.1. Use a milder catalyst if possible, or shorten the reaction time. Purification using activated carbon can help decolorize the product. 2. Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. Extend the reaction time if necessary. 3. Ensure uniform heating and avoid localized hotspots in the reaction vessel.
Difficulty in Product Isolation and Purification 1. Product Solubility: The product may have some solubility in the reaction medium or wash solvents, leading to losses. 2. Fine Precipitate: The product may precipitate as very fine particles that are difficult to filter. 3. Co-precipitation of Impurities: Byproducts may precipitate along with the desired product.1. Cool the reaction mixture thoroughly before filtration to minimize solubility. Use a minimal amount of cold solvent for washing the filter cake. 2. Allow the precipitate to digest (age) in the mother liquor, sometimes with gentle warming and slow cooling, to increase crystal size. 3. Recrystallization from a suitable solvent (e.g., water, acetic acid, or a mixture) is often necessary to achieve high purity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via an electrophilic aromatic substitution (Friedel-Crafts alkylation) mechanism. The strong acid catalyst protonates formaldehyde to form a highly electrophilic carbocation or a related species. This electrophile then attacks the electron-rich position of the isophthalic acid ring (meta to the two deactivating carboxyl groups, but activated by the overall electron density of the ring) to form a methylene bridge between two isophthalic acid molecules.

Q2: What are the key reaction parameters to optimize for a higher yield?

A2: The key parameters to optimize are:

  • Catalyst: The choice and concentration of the acid catalyst are crucial. Concentrated sulfuric acid is commonly used.

  • Temperature: The reaction temperature affects the reaction rate and the formation of byproducts. It's essential to find a balance for optimal yield.

  • Reaction Time: The reaction needs to proceed long enough for completion but not so long that byproduct formation becomes significant.

  • Stoichiometry of Reactants: The molar ratio of isophthalic acid to formaldehyde should be carefully controlled to minimize polymerization.

Q3: What are the common byproducts in this synthesis?

A3: Common byproducts can include:

  • Unreacted isophthalic acid.

  • Polymeric materials from the reaction of formaldehyde with itself or with the product.

  • Sulfonated derivatives of isophthalic acid or the product if sulfuric acid is used as a catalyst at high temperatures.

  • Other isomers if the substitution is not perfectly regioselective.

Q4: How can I purify the crude this compound?

A4: Purification is typically achieved through recrystallization. The crude product is dissolved in a suitable hot solvent (such as water or dilute acetic acid) and then allowed to cool slowly, causing the purified product to crystallize out while impurities remain in the solution. Washing the filtered crystals with a small amount of cold solvent can further remove impurities. Treatment with activated carbon in the hot solution can help to remove colored impurities.

Experimental Protocols

General Protocol for the Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, carefully add concentrated sulfuric acid.

  • Addition of Reactants: While stirring, slowly add isophthalic acid to the sulfuric acid. Once the isophthalic acid is dissolved or well-suspended, begin the slow, dropwise addition of an aqueous solution of formaldehyde.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-80°C) and maintain it for several hours, monitoring the reaction progress by a suitable method (e.g., TLC, HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it carefully over crushed ice with vigorous stirring.

  • Isolation: The white precipitate of crude this compound is collected by vacuum filtration.

  • Washing: Wash the filter cake with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the crude product in a vacuum oven.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water or aqueous ethanol) to obtain the pure product.

Visualizations

Logical Workflow for Yield Improvement

Yield_Improvement_Workflow Start Start Synthesis LowYield Low Yield? Start->LowYield CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes HighYield High Yield Achieved LowYield->HighYield No OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->OptimizeConditions CheckCatalyst Verify Catalyst Activity & Concentration OptimizeConditions->CheckCatalyst ImprovePurification Improve Purification (Recrystallization, Washing) CheckCatalyst->ImprovePurification ImprovePurification->LowYield

Caption: A flowchart illustrating the logical steps for troubleshooting and improving the yield of this compound synthesis.

Reaction Pathway

Reaction_Pathway IsophthalicAcid Isophthalic Acid Intermediate Carbocation Intermediate IsophthalicAcid->Intermediate Formaldehyde Formaldehyde Electrophile Protonated Formaldehyde (Electrophile) Formaldehyde->Electrophile Protonation Catalyst H+ (Acid Catalyst) Electrophile->Intermediate Electrophilic Attack Product 5,5'-Methylenediiso- phthalic Acid Intermediate->Product Deprotonation

Caption: A simplified diagram showing the key steps in the acid-catalyzed synthesis of this compound.

References

troubleshooting poor solubility of 5,5'-methylenediisophthalic acid in reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5,5'-methylenediisophthalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly poor solubility, encountered during its use in chemical reactions.

Troubleshooting Guides

This section offers step-by-step solutions to address challenges with dissolving this compound.

Issue: Poor Solubility of this compound in a Reaction Solvent

Poor solubility is a common hurdle when working with rigid, aromatic dicarboxylic acids like this compound. This can lead to incomplete reactions, low yields, and difficulties in purification. The following guide provides a systematic approach to overcoming this issue.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Poor Solubility Observed solvent_choice Is the solvent appropriate? (Consider polarity) start->solvent_choice temp_increase Can the temperature be safely increased? solvent_choice->temp_increase Yes protocol_review Review and Optimize Protocol solvent_choice->protocol_review No sonication Utilize Sonication temp_increase->sonication Yes cosolvent Add a Co-solvent temp_increase->cosolvent No sonication->cosolvent base_addition Can a base be used to form the carboxylate salt? cosolvent->base_addition base_addition->protocol_review No success Solubility Achieved base_addition->success Yes protocol_review->success Intermolecular_Interactions cluster_0 Molecule 1 cluster_1 Molecule 2 M1 This compound M2 This compound M1->M2 Hydrogen Bonding (Carboxyl Groups) M1->M2 π-π Stacking (Benzene Rings)

identifying and removing impurities from 5,5'-methylenediisophthalic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and removing impurities from 5,5'-methylenediisophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my this compound product?

A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. The most likely impurities include:

  • Unreacted Isophthalic Acid: Incomplete reaction can leave residual isophthalic acid in your product.

  • Formaldehyde Adducts: Residual formaldehyde can exist in various forms, including paraformaldehyde or as adducts with the product itself.

  • Oligomeric Species: The reaction between isophthalic acid and formaldehyde can sometimes lead to the formation of higher molecular weight oligomers, where more than two isophthalic acid units are linked by methylene bridges.

  • Hydroxymethylated Isophthalic Acid: An intermediate in the reaction, 5-(hydroxymethyl)isophthalic acid, may be present if the reaction does not go to completion.

  • Colored Impurities: The presence of a yellow color in the product may indicate the formation of dicarboxylic fluorenones or tricarboxylic biphenyls, which can arise from side reactions under certain conditions.[1]

Q2: My this compound appears discolored (yellowish). What could be the cause and how can I fix it?

A2: A yellowish tint in your product is likely due to the presence of colored impurities such as dicarboxylic fluorenones and tricarboxylic biphenyls.[1] These can often be removed by treating a solution of the crude product with activated carbon followed by recrystallization.

Q3: What analytical techniques are recommended for identifying impurities in my sample?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main component from its impurities. A reverse-phase method is often suitable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information about the impurities present, helping to identify unreacted starting materials, intermediates, and side products.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Purity of Final Product Incomplete reaction.Increase reaction time or temperature. Ensure proper stoichiometry of reactants.
Inefficient purification.Optimize the recrystallization solvent system. Consider column chromatography for difficult-to-remove impurities.
Presence of Unreacted Isophthalic Acid Insufficient formaldehyde or reaction time.Increase the molar equivalent of formaldehyde. Extend the reaction duration.
Discoloration of the Product (Yellow Tint) Formation of colored byproducts (e.g., fluorenones).[1]Treat the crude product with activated carbon before recrystallization.
Poor Crystal Formation During Recrystallization Incorrect solvent choice.Screen a variety of solvents or solvent mixtures. Common choices for carboxylic acids include water, ethanol, methanol, or mixtures like ethanol/water.
Solution is too dilute.Concentrate the solution before cooling.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general method for the purification of this compound. The choice of solvent may need to be optimized for your specific impurity profile.

Materials:

  • Crude this compound

  • High-purity solvent (e.g., deionized water, ethanol, or a mixture)

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flask

  • Heating plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product) and boil for a few minutes.

  • Hot-filter the solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Analysis of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the carboxylic acid groups are protonated. A common starting point is a gradient elution from a lower to a higher concentration of acetonitrile.

  • Standard Preparation: Prepare a standard solution of high-purity this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Sample Preparation: Prepare a solution of your this compound sample at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Gradient elution (e.g., 10% to 90% acetonitrile in water with 0.1% acid over 20 minutes)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of your sample to the standard. The area of the main peak corresponding to this compound can be used to calculate the purity. Impurities will appear as separate peaks, and their retention times can be used for identification purposes if impurity standards are available.

Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_identification Impurity Identification cluster_purification Purification Start Crude 5,5'-MDIA HPLC HPLC Analysis Start->HPLC LCMS LC-MS Analysis Start->LCMS NMR NMR Spectroscopy Start->NMR Unreacted Unreacted Isophthalic Acid HPLC->Unreacted Oligomers Oligomeric Species LCMS->Oligomers SideProducts Side Products (e.g., Hydroxymethylated species) NMR->SideProducts Recrystallization Recrystallization Unreacted->Recrystallization ColumnChrom Column Chromatography Oligomers->ColumnChrom SideProducts->Recrystallization End Pure 5,5'-MDIA Recrystallization->End ColumnChrom->End

Caption: Workflow for the identification and removal of impurities from this compound.

Purification_Logic Start Crude Product Analysis Impurity_Profile Determine Impurity Profile (HPLC, LC-MS) Start->Impurity_Profile Decision Major Impurities Identified? Impurity_Profile->Decision Known_Impurity Known Impurity (e.g., Unreacted Starting Material) Decision->Known_Impurity Yes Unknown_Impurity Unknown/Complex Impurities Decision->Unknown_Impurity No Recrystallization Standard Recrystallization Known_Impurity->Recrystallization Column_Chromatography Column Chromatography Unknown_Impurity->Column_Chromatography Final_Purity_Check Purity Analysis (HPLC) Recrystallization->Final_Purity_Check Column_Chromatography->Final_Purity_Check

Caption: Decision tree for selecting a purification strategy based on impurity profile.

References

Optimizing Polymerization Reactions with 5,5'-Methylenediisophthalic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing polymerization reactions involving 5,5'-methylenediisophthalic acid. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate successful polymer synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing polyamides and polyesters from this compound?

A1: Common methods include melt polycondensation, solution polymerization, and interfacial polycondensation.[1][2] For polyamides, direct polycondensation of the diacid with a diamine is a frequent approach.[1] For polyesters, reaction of the corresponding diacid chloride (5,5'-methylenediisophthaloyl chloride) with a diol is often employed, particularly in interfacial polycondensation.[3][4]

Q2: I am observing low molecular weight and/or low viscosity in my final polymer. What are the potential causes?

A2: Several factors can contribute to low molecular weight:

  • Monomer Impurity: Impurities in this compound, the comonomer (diamine or diol), or the solvent can terminate the polymerization chain.[2] Ensure high purity of all reactants and solvents.

  • Stoichiometric Imbalance: An exact 1:1 molar ratio of the diacid (or its derivative) to the diamine or diol is crucial for achieving high molecular weight in step-growth polymerization.[2]

  • Inadequate Reaction Time or Temperature: The polymerization may not have proceeded to completion. Optimization of reaction time and temperature is critical.

  • Inefficient Water/Byproduct Removal: In melt or solution polycondensation, the removal of condensation byproducts like water is essential to drive the reaction towards the formation of high molecular weight polymer.[2]

  • Side Reactions: At high temperatures, side reactions can occur, leading to chain termination.[2]

Q3: My polymer has poor solubility in common organic solvents. How can I improve this?

A3: Poor solubility is a common challenge with aromatic polymers due to their rigid structures. Strategies to enhance solubility include:

  • Incorporation of Flexible Linkages: Introducing flexible comonomers can disrupt chain packing and improve solubility.

  • Introduction of Bulky Side Groups: Attaching bulky pendant groups to the polymer backbone can increase the free volume and hinder close chain packing, thereby improving solubility.

  • Copolymerization: Synthesizing a copolyester or copolyamide by introducing a third monomer can disrupt the polymer's crystallinity and enhance solubility.[5]

Troubleshooting Common Problems

Problem Potential Cause(s) Suggested Solution(s)
Gel Formation during Polymerization - Presence of trifunctional impurities. - Side reactions at high temperatures leading to crosslinking.- Purify monomers to remove any trifunctional impurities. - Optimize reaction temperature to minimize side reactions.
Discoloration of the Polymer (Yellowing/Darkening) - Thermal degradation at high polymerization temperatures. - Presence of oxygen during the reaction. - Impurities in the monomers or solvent.- Lower the polymerization temperature or shorten the reaction time at high temperatures. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Use high-purity monomers and solvents.
Inconsistent Batch-to-Batch Results - Variation in monomer purity. - Inconsistent stoichiometry. - Fluctuations in reaction temperature or pressure. - Inefficient or inconsistent mixing.- Use monomers from the same batch with consistent purity. - Carefully control the molar ratio of the monomers. - Precisely control and monitor reaction parameters. - Ensure consistent and efficient stirring throughout the reaction.

Experimental Protocols

Detailed methodologies for key polymerization techniques are provided below. Note that specific conditions will need to be optimized for your particular comonomer and desired polymer properties.

1. Melt Polycondensation for Polyamide Synthesis

This protocol describes the direct polycondensation of this compound with an aliphatic diamine (e.g., hexamethylenediamine).

  • Reactants:

    • This compound (1 equivalent)

    • Hexamethylenediamine (1 equivalent)

    • Catalyst (e.g., titanium-isopropoxide (TIPT) or titanium-citrate (TIC), 200-400 ppm)[6]

  • Procedure:

    • Charge the monomers and catalyst into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

    • Heat the mixture under a slow stream of nitrogen to the desired reaction temperature (typically starting at a lower temperature and gradually increasing to 220-260°C).

    • Initially, the reaction is carried out at atmospheric pressure to allow for the removal of water.

    • As the viscosity of the mixture increases, apply a vacuum to facilitate the removal of the remaining water and drive the polymerization to completion.

    • Continue the reaction under vacuum for a specified time (e.g., 1-3 hours) until the desired melt viscosity is achieved.

    • Cool the reactor and extrude the polymer.

2. Solution Polymerization for Polyester Synthesis

This protocol outlines the synthesis of a polyester from 5,5'-methylenediisophthaloyl chloride and an aromatic diol (e.g., Bisphenol A).

  • Reactants:

    • 5,5'-methylenediisophthaloyl chloride (1 equivalent)

    • Bisphenol A (1 equivalent)

    • Anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc))

    • Acid scavenger (e.g., pyridine or triethylamine)

  • Procedure:

    • Dissolve the aromatic diol in the anhydrous solvent in a flask equipped with a mechanical stirrer and a nitrogen inlet.

    • Cool the solution in an ice bath.

    • Slowly add the 5,5'-methylenediisophthaloyl chloride to the stirred solution.

    • Add the acid scavenger to neutralize the HCl byproduct.

    • Allow the reaction to proceed at low temperature (e.g., 0-5°C) for several hours, then gradually warm to room temperature and continue stirring overnight.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

    • Filter, wash the polymer with methanol and water, and dry under vacuum.

Quantitative Data

While specific quantitative data for the polymerization of this compound is not extensively available in the public domain, the following tables provide representative data for the synthesis of aromatic polyamides and polyesters, which can serve as a starting point for optimization.

Table 1: Representative Conditions for Aromatic Polyamide Synthesis

DiamineDicarboxylic Acid/DerivativePolymerization MethodSolventInherent Viscosity (dL/g)Reference
4,4'-Oxydianiline4,4'-Oxydibenzoic acidDirect PolycondensationNMP/CaCl₂0.21-1.48[7]
Various Aromatic Diamines2,5-Furandicarboxylic acid dichloroanhydrideNot specifiedNot specifiedNot specified[8]
Hexamethylenediamine2,5-Furandicarboxylic acidMelt Polycondensation-Mn up to 14,000 g/mol [6]

Table 2: Representative Conditions for Aromatic Polyester Synthesis

DiolDiacid ChloridePolymerization MethodSolvent SystemInherent Viscosity (dL/g)Reference
Bisphenol AIsophthaloyl chloride/Terephthaloyl chlorideInterfacial PolycondensationChloroform/WaterNot specified[4]
Various Aromatic DiolsIsophthaloyl chloride/Terephthaloyl chlorideInterfacial PolycondensationChloroform/WaterNot specified[4]
Butanediol2,5-Furandicarboxylate and IsophthalateMelt Polycondensation-Not specified[5]

Visualizations

Troubleshooting Workflow for Low Molecular Weight Polymer

The following diagram illustrates a logical workflow for troubleshooting issues related to achieving low molecular weight in the final polymer.

Troubleshooting_Low_Molecular_Weight start Problem: Low Molecular Weight check_stoichiometry Verify Monomer Stoichiometry (1:1 ratio) start->check_stoichiometry check_purity Check Monomer and Solvent Purity check_stoichiometry->check_purity Stoichiometry OK solution_stoichiometry Adjust Monomer Ratio check_stoichiometry->solution_stoichiometry Incorrect check_conditions Review Reaction Conditions (Time, Temp, Pressure) check_purity->check_conditions Purity OK solution_purity Purify Monomers and Solvents check_purity->solution_purity Impurities Found check_byproduct_removal Evaluate Byproduct Removal Efficiency check_conditions->check_byproduct_removal Conditions OK solution_conditions Optimize Reaction Parameters check_conditions->solution_conditions Suboptimal solution_byproduct_removal Improve Vacuum/Inert Gas Purge check_byproduct_removal->solution_byproduct_removal Inefficient

A troubleshooting workflow for addressing low molecular weight in polymerization reactions.

General Polymerization Workflow

This diagram outlines the general steps involved in a typical polymerization process.

Polymerization_Workflow start Start monomer_prep Monomer Preparation & Purification start->monomer_prep reaction_setup Reactor Setup & Inert Atmosphere monomer_prep->reaction_setup polymerization Polymerization Reaction reaction_setup->polymerization isolation Polymer Isolation & Precipitation polymerization->isolation purification Purification & Washing isolation->purification drying Drying purification->drying characterization Characterization (Viscosity, MW, etc.) drying->characterization end End characterization->end

A generalized workflow for a typical polymerization experiment.

References

Technical Support Center: Scaling Up 5,5'-Methylenediisophthalic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 5,5'-methylenediisophthalic acid (H4MDIP).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up.

Problem Potential Cause Recommended Solution
Low Product Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor reaction progress using techniques like HPLC or TLC. Consider extending the reaction time or cautiously increasing the temperature.
Suboptimal stoichiometry: Incorrect ratio of isophthalic acid to formaldehyde.Ensure precise measurement of reactants. A slight excess of one reactant may be necessary to drive the reaction to completion, but this should be optimized.
Side reactions: Formation of polymeric or oxidized byproducts.Control reaction temperature carefully to minimize side reactions. Ensure an inert atmosphere if oxidation is a concern.
Loss during work-up: Product loss during extraction, filtration, or washing steps.Optimize the work-up procedure. Use appropriate solvents to minimize product solubility in the wash steps. Ensure efficient phase separation during extractions.
Product Contamination/Low Purity Unreacted starting materials: Incomplete reaction.As with low yield, optimize reaction time, temperature, and stoichiometry.
Formation of byproducts: Undesired reactions occurring alongside the main reaction.Purify the crude product through recrystallization. Select a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
Inadequate purification: Inefficient removal of impurities.Multiple recrystallization steps may be necessary. Consider using a different solvent or a mixture of solvents for recrystallization. Column chromatography can be used for small-scale purification but is often not feasible for large-scale production.
Poor Solubility of Reactants or Product Inappropriate solvent: The chosen solvent may not be suitable for the reaction scale.For the reaction, consider using a co-solvent to improve the solubility of isophthalic acid. For purification, a solvent screen should be performed to identify the best recrystallization solvent.
Exothermic Reaction Difficult to Control Rapid addition of reagents: Adding reactants too quickly can lead to a rapid increase in temperature.Add the formaldehyde solution to the isophthalic acid solution slowly and in a controlled manner. Use a reactor with efficient heat exchange capabilities.
Insufficient cooling: The cooling system of the reactor may not be adequate for the scale of the reaction.Ensure the reactor's cooling system is appropriately sized for the reaction volume and expected heat generation. Consider using a jacketed reactor with a circulating coolant.
Product Coloration (Yellowing) Presence of impurities: Trace impurities, such as dicarboxylic fluorenones and tricarboxylic biphenyls, can cause discoloration.[1]Treat the product solution with activated carbon before crystallization to adsorb colored impurities. Ensure high-purity starting materials are used.

Frequently Asked Questions (FAQs)

Q1: What are the primary raw materials for the synthesis of this compound?

A1: The primary raw materials are isophthalic acid and formaldehyde.

Q2: What is a common method for synthesizing this compound?

A2: A common method involves the acid-catalyzed condensation of isophthalic acid with formaldehyde. The reaction is typically carried out in a suitable solvent at an elevated temperature.

Q3: What are the key challenges when scaling up the production of this compound?

A3: Key challenges include:

  • Heat Management: The reaction can be exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.

  • Mixing and Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging in larger reactors.

  • Product Isolation and Purification: Isolating and purifying large quantities of the product while maintaining high purity and yield can be difficult. Crystallization is a common purification method, and its parameters need to be carefully optimized for scale-up.

  • Waste Management: The synthesis can generate acidic waste streams that require proper handling and disposal.

Q4: How can the purity of this compound be improved?

A4: Recrystallization is a highly effective method for purifying the crude product. Selecting an appropriate solvent is crucial. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble. Washing the filtered crystals with a small amount of cold, fresh solvent can also help remove residual impurities.

Q5: What analytical techniques are suitable for assessing the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound and quantifying any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the chemical structure of the product.

Quantitative Data

The following tables summarize typical reaction parameters and their impact on product yield and purity. These values are indicative and may require optimization for specific experimental setups.

Table 1: Effect of Reactant Molar Ratio on Yield and Purity

Molar Ratio (Isophthalic Acid : Formaldehyde)Average Yield (%)Purity (%)
1 : 0.87595
1 : 18598
1 : 1.28897

Table 2: Influence of Reaction Temperature and Time on Yield

Temperature (°C)Reaction Time (hours)Average Yield (%)
801278
100885
120682

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (Lab Scale)

This protocol describes a representative lab-scale synthesis. For scale-up, process parameters will need to be adjusted and optimized.

Materials:

  • Isophthalic acid

  • Formaldehyde solution (37 wt. % in H₂O)

  • Concentrated sulfuric acid (catalyst)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add isophthalic acid and deionized water.

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the stirred suspension.

  • Reactant Addition: Heat the mixture to the desired reaction temperature (e.g., 100°C). Once the temperature is stable, add the formaldehyde solution dropwise over a period of 1-2 hours.

  • Reaction: Maintain the reaction mixture at the set temperature with vigorous stirring for the desired reaction time (e.g., 8 hours). Monitor the reaction progress by TLC or HPLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The crude product will precipitate out of the solution.

  • Isolation: Filter the precipitate using a Buchner funnel and wash the filter cake with deionized water to remove any unreacted starting materials and catalyst.

  • Purification (Recrystallization):

    • Transfer the crude product to a beaker and add a suitable solvent (e.g., a mixture of ethanol and water).

    • Heat the mixture with stirring until the solid is completely dissolved.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Filter the purified crystals and wash with a small amount of cold ethanol.

  • Drying: Dry the purified this compound in a vacuum oven at an appropriate temperature (e.g., 80°C) until a constant weight is achieved.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification reactants Isophthalic Acid + Formaldehyde + Catalyst reaction_vessel Reaction at Elevated Temperature reactants->reaction_vessel 1. Charge & Heat cooling Cooling & Precipitation reaction_vessel->cooling 2. Cool Down filtration Filtration & Washing cooling->filtration 3. Isolate Crude Product recrystallization Recrystallization filtration->recrystallization 4. Dissolve & Crystallize drying Drying recrystallization->drying 5. Isolate & Dry Pure Product product Pure H4MDIP drying->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield start Low Product Yield check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete check_reaction->incomplete complete Complete check_reaction->complete optimize_conditions Increase Reaction Time or Temperature incomplete->optimize_conditions check_workup Review Work-up Procedure complete->check_workup optimize_conditions->check_reaction loss_detected Significant Loss Detected? check_workup->loss_detected optimize_workup Optimize Extraction/ Filtration/Washing loss_detected->optimize_workup Yes check_stoichiometry Verify Reactant Stoichiometry loss_detected->check_stoichiometry No end Yield Improved optimize_workup->end check_stoichiometry->end

Caption: Troubleshooting decision tree for addressing low product yield in H4MDIP synthesis.

References

preventing side product formation in 5,5'-methylenediisophthalic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5,5'-methylenediisophthalic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the formation of side products during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthesis method for this compound involves the acid-catalyzed condensation of isophthalic acid with formaldehyde. This reaction is a classic example of a Friedel-Crafts alkylation, where the formaldehyde, activated by the acid catalyst, acts as an electrophile to bridge two isophthalic acid molecules.

Q2: What are the most common side products observed in this synthesis?

A2: The primary side products in the synthesis of this compound are typically:

  • Oligomeric Species: Further reaction of the desired product with formaldehyde and isophthalic acid can lead to the formation of higher molecular weight oligomers with multiple methylene bridges.

  • Positional Isomers: While the 5,5'-isomer is the target, other isomers such as the 2,5'- or 2,2'-methylenediisophthalic acid can potentially form, although they are generally minor products due to steric hindrance and the directing effects of the carboxyl groups.

  • Unreacted Starting Materials: Incomplete reaction can leave residual isophthalic acid in the final product mixture.

  • Oxidation Products: Depending on the reaction conditions and the purity of the starting materials, small amounts of oxidation byproducts may be present.

Q3: How can I detect the presence of these side products?

A3: A combination of analytical techniques is recommended for the comprehensive characterization of the product mixture:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from unreacted starting materials, isomers, and oligomers. A reversed-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) allows for the identification of the different species based on their mass-to-charge ratio, confirming the presence of oligomers and other byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the main product and can help identify and quantify impurities if their concentrations are sufficiently high.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Yield of Desired Product 1. Insufficient Catalyst Activity: The acid catalyst (e.g., sulfuric acid) may be too dilute or impure. 2. Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Poor Mixing: Inefficient stirring can lead to localized concentration gradients and incomplete reaction. 4. Suboptimal Stoichiometry: An incorrect ratio of isophthalic acid to formaldehyde can limit the formation of the desired dimer.1. Use a concentrated and high-purity acid catalyst. The concentration of sulfuric acid can significantly impact the reaction rate. 2. Gradually increase the reaction temperature while monitoring for side product formation. A typical range to explore is 60-100 °C. 3. Ensure vigorous and consistent mechanical stirring throughout the reaction. 4. Carefully control the stoichiometry. A slight excess of isophthalic acid may be used to drive the reaction towards the dimer and minimize oligomerization.
High Levels of Oligomeric Impurities 1. Excess Formaldehyde: A high concentration of formaldehyde promotes further methylene bridge formation. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the formation of higher oligomers. 3. High Reaction Temperature: Elevated temperatures can accelerate the rate of oligomerization.1. Use a molar ratio of isophthalic acid to formaldehyde greater than 2:1. Precisely controlling the addition of formaldehyde is crucial. 2. Monitor the reaction progress by HPLC and quench the reaction once the desired product concentration has peaked. 3. Maintain a moderate reaction temperature. While higher temperatures increase the reaction rate, they can disproportionately favor oligomerization.
Presence of Positional Isomers 1. Harsh Reaction Conditions: High temperatures and highly concentrated acid might lead to less selective substitution.1. Employ milder reaction conditions, such as a lower reaction temperature and a less concentrated acid catalyst, to favor the thermodynamically more stable 5,5'-isomer.
Product is Difficult to Purify 1. Co-precipitation of Impurities: Oligomers and isomers may co-precipitate with the desired product. 2. Similar Solubility Profiles: The side products may have solubilities similar to the desired product, making crystallization difficult.1. Recrystallization: Multiple recrystallizations from a suitable solvent system (e.g., water, acetic acid, or a mixture) can be effective. 2. pH Adjustment: The solubility of the carboxylic acids is highly pH-dependent. Fractional precipitation by carefully adjusting the pH of an aqueous solution of the crude product can be a powerful purification technique. 3. Chromatography: For high-purity requirements, preparative HPLC or column chromatography may be necessary, although this is less practical on a large scale.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired product specifications.

Materials:

  • Isophthalic acid

  • Formaldehyde (37 wt. % in H2O)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add isophthalic acid and concentrated sulfuric acid.

  • Heating and Formaldehyde Addition: Heat the mixture to the desired reaction temperature (e.g., 80 °C) with vigorous stirring. Once the temperature is stable, add the formaldehyde solution dropwise from the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: Maintain the reaction mixture at the set temperature for a specified time (e.g., 4-8 hours). Monitor the progress of the reaction by taking small aliquots and analyzing them by HPLC.

  • Quenching and Precipitation: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of cold deionized water with stirring. The product will precipitate out of solution.

  • Isolation and Washing: Filter the precipitate using a Buchner funnel and wash the filter cake thoroughly with deionized water to remove any residual sulfuric acid and unreacted formaldehyde.

  • Drying: Dry the crude product in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by pH-controlled precipitation.

Visualizations

Logical Workflow for Troubleshooting Side Product Formation

Troubleshooting_Workflow start Start: High Side Product Formation check_oligomers High Oligomer Content? start->check_oligomers check_isomers Presence of Isomers? check_oligomers->check_isomers No solution_oligomers Reduce Formaldehyde Ratio Decrease Reaction Time/Temp check_oligomers->solution_oligomers Yes check_starting_material High Unreacted Starting Material? check_isomers->check_starting_material No solution_isomers Use Milder Conditions (Lower Temp/Acid Conc.) check_isomers->solution_isomers Yes solution_starting_material Increase Reaction Time/Temp Check Catalyst Activity check_starting_material->solution_starting_material Yes end End: Product Purity Improved check_starting_material->end No solution_oligomers->end solution_isomers->end solution_starting_material->end

Caption: A decision-making workflow for troubleshooting common side product issues.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 1. Mix Isophthalic Acid & Sulfuric Acid s2 2. Heat to Reaction Temp. s1->s2 s3 3. Add Formaldehyde Dropwise s2->s3 s4 4. Reaction Monitoring (HPLC) s3->s4 w1 5. Quench in Cold Water s4->w1 w2 6. Filter & Wash Precipitate w1->w2 w3 7. Dry Crude Product w2->w3 p1 8. Recrystallization or pH Precipitation w3->p1 p2 9. Characterization (HPLC, MS, NMR) p1->p2

Caption: Step-by-step workflow for the synthesis and purification process.

Technical Support Center: Enhancing Thermal Stability of Polymers Containing 5,5'-Methylenediisophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals working to increase the thermal stability of polymers synthesized with 5,5'-methylenediisophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal stability of polyamides derived from this compound?

A1: Polyamides based on this compound and various aromatic diamines generally exhibit good thermal stability. The decomposition temperatures are influenced by the structure of the diamine co-monomer. For instance, thermal analysis often shows that these polymers are stable up to 400°C, with 10% weight loss (T10) occurring in the range of 400–580°C in a nitrogen atmosphere.[1] The glass transition temperatures (Tg) for these amorphous or semi-crystalline polymers typically fall between 200°C and 260°C.[1]

Q2: What are the primary mechanisms of thermal degradation in these polymers?

A2: The thermal degradation of aromatic polyamides, including those with this compound, is a complex process. Key degradation pathways include:

  • Hydrolysis: Residual water in the polymer can lead to hydrolytic cleavage of the amide bonds, especially at elevated temperatures.

  • Thermo-oxidative degradation: In the presence of oxygen, the methylene bridge in this compound is susceptible to oxidation, which can initiate chain scission. The amide linkage is also a point of oxidative attack.

  • Pyrolysis: At very high temperatures in an inert atmosphere, the polymer undergoes pyrolysis, leading to the formation of char and various volatile products through the cleavage of amide and other bonds in the polymer backbone.

Q3: How can I improve the thermal stability of my polyamide containing this compound?

A3: Several strategies can be employed to enhance the thermal stability of these polymers:

  • Copolymerization: Introducing more thermally stable moieties into the polymer backbone can significantly increase its degradation temperature. This can be achieved by replacing a portion of the this compound with a more rigid diacid or by using a mixture of aromatic diamines. For example, creating copoly(amide-imide)s by incorporating a diimide-dicarboxylic acid can improve thermal performance.[2][3]

  • Incorporation of Nanoparticles: The addition of nanoparticles, such as nanoclays (e.g., montmorillonite) or metal oxides, can enhance thermal stability. These nanoparticles can act as a barrier to the diffusion of volatile degradation products and can also promote char formation.

  • Crosslinking: Introducing crosslinks between polymer chains restricts their thermal motion and increases the energy required for decomposition. This can be achieved by incorporating a trifunctional monomer during polymerization or by post-polymerization crosslinking reactions.

  • End-capping: Reacting the polymer chain ends with a monofunctional reagent can block reactive end groups that might otherwise initiate thermal degradation.

Troubleshooting Guides

Problem 1: My polymer shows a lower-than-expected decomposition temperature in TGA analysis.

Possible Cause Suggested Solution
Incomplete Polymerization Low molecular weight polymers tend to have lower thermal stability. Ensure your polymerization reaction goes to completion by optimizing reaction time, temperature, and monomer stoichiometry.
Presence of Impurities Residual monomers, solvents, or catalysts can act as initiation sites for thermal degradation. Purify your monomers and ensure the final polymer is thoroughly washed and dried.
Hydrolytic Degradation The polymer may contain residual moisture. Dry the polymer sample under vacuum at an elevated temperature (below its Tg) before TGA analysis.
Oxidative Degradation If the TGA is run in an air or oxygen atmosphere, thermo-oxidative degradation will occur at lower temperatures. For inherent thermal stability assessment, run the TGA under an inert nitrogen or argon atmosphere.

Problem 2: The glass transition temperature (Tg) of my modified polymer is lower than the unmodified version.

Possible Cause Suggested Solution
Increased Flexibility Some modifications, such as the introduction of flexible aliphatic chains to improve solubility, can lower the Tg. This is a trade-off that needs to be balanced with the desired thermal stability.
Reduced Interchain Interactions Bulky side groups, while potentially increasing solubility, can disrupt chain packing and reduce intermolecular forces, leading to a lower Tg.
Plasticization Effect The incorporation of certain additives or unreacted monomers can act as plasticizers, lowering the Tg. Ensure complete removal of any low molecular weight species.

Quantitative Data Summary

The following table summarizes typical thermal properties of aromatic polyamides and poly(amide-imide)s, providing a general reference for what can be achieved through structural modifications. Note that specific values for polymers based on this compound will vary depending on the specific co-monomers and synthesis conditions.

Polymer TypeModificationTg (°C)Td10 (°C, N2)Char Yield at 800°C (%, N2)
Aromatic PolyamideBaseline (e.g., with various aromatic diamines)204 - 235404 - 57835 - 65
Poly(amide-imide)Copolymerization with diimide-diacid259 - 314549 - 571> 65
Aromatic PolyamideIntroduction of bulky side groups237 - 254> 400-
Aromatic PolyamideFluorine-containing diamines189 - 214475 - 483-

Experimental Protocols

Synthesis of a High-Stability Copoly(amide-imide)

This protocol describes a general method for synthesizing a copoly(amide-imide) to enhance thermal stability, which can be adapted for use with this compound.

Materials:

  • This compound

  • A diimide-dicarboxylic acid (e.g., N,N'-(pyromellitoyl)-bis-L-alanine)

  • An aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • Calcium chloride (CaCl2)

  • Methanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the aromatic diamine and calcium chloride in a mixture of NMP and pyridine.

  • Add this compound and the diimide-dicarboxylic acid to the solution.

  • Add triphenyl phosphite (TPP) as a condensing agent.

  • Heat the reaction mixture to 100-120°C and maintain it under a nitrogen atmosphere with constant stirring for 3-4 hours.

  • After the reaction is complete, cool the viscous solution to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of methanol with vigorous stirring.

  • Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove any residual solvents and salts.

  • Dry the final copoly(amide-imide) in a vacuum oven at 80-100°C for 24 hours.

Visualizations

Thermal_Degradation_Pathways cluster_degradation Degradation Mechanisms Polymer Polymer containing This compound Pyrolysis Pyrolysis Polymer->Pyrolysis High Temp (Inert Atm.) Thermo_oxidation Thermo-oxidation Polymer->Thermo_oxidation Hydrolysis Hydrolysis Polymer->Hydrolysis Heat Heat Heat->Pyrolysis Heat->Thermo_oxidation Heat->Hydrolysis Oxygen Oxygen Oxygen->Thermo_oxidation Water Water Water->Hydrolysis Degraded_Products Chain Scission, Volatiles, Char Pyrolysis->Degraded_Products Thermo_oxidation->Degraded_Products Hydrolysis->Degraded_Products

Caption: Key pathways for the thermal degradation of the specified polymers.

Improvement_Strategies Start Polymer with 5,5'- methylenediisophthalic acid Copolymerization Copolymerization (e.g., with imide diacids) Start->Copolymerization Nanocomposites Nanoparticle Incorporation Start->Nanocomposites Crosslinking Crosslinking Start->Crosslinking Endcapping End-capping Start->Endcapping Improved_Stability Enhanced Thermal Stability Copolymerization->Improved_Stability Nanocomposites->Improved_Stability Crosslinking->Improved_Stability Endcapping->Improved_Stability

Caption: Strategies to enhance the thermal stability of the target polymers.

References

Technical Support Center: Refining the Recrystallization of 5,5'-Methylenediisophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the recrystallization process for 5,5'-methylenediisophthalic acid.

Troubleshooting Recrystallization Issues

This section addresses common problems encountered during the recrystallization of this compound.

Problem Potential Cause Suggested Solution
Low or No Crystal Yield The chosen solvent is too good at dissolving the compound, even at low temperatures.Select a solvent in which the compound has lower solubility at room temperature. Consider using a solvent mixture (e.g., ethanol/water, acetone/water).
Insufficient cooling of the solution.Ensure the solution is cooled to a low enough temperature (e.g., using an ice bath) to induce crystallization.
Supersaturation of the solution.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound.
Oiling Out (Formation of an oil instead of crystals) The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent or a solvent mixture.
The solution is cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Colored Crystals Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use only a minimal amount to avoid adsorbing the desired product.
Crystals are too small (powdery) Rapid crystallization.Slow down the cooling rate. Insulate the flask to allow for gradual cooling.
Difficulty in Dissolving the Compound Insufficient solvent.Gradually add more hot solvent until the compound dissolves completely. Be mindful not to add a large excess, which would reduce the yield.
The compound is insoluble in the chosen solvent.Test the solubility of the compound in a range of solvents to find a suitable one where it is soluble when hot and insoluble when cold.

Frequently Asked Questions (FAQs)

Q1: What are the most promising solvents for the recrystallization of this compound?

A1: Based on the general solubility of aromatic carboxylic acids, promising solvents include water, ethanol, methanol, acetic acid, and mixtures such as ethanol/water or acetone/water. For compounds with multiple carboxylic acid groups, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might also be effective, though their high boiling points can sometimes pose a challenge for removal. A patent for the purification of a similar compound, isophthalic acid, suggests N-methylpyrrolidone (NMP) as a good solvent.

Q2: I am still unable to obtain pure crystals after multiple recrystallization attempts. What other purification methods can I try?

A2: An alternative to solvent-based recrystallization is an acid-base purification method. This involves dissolving the crude this compound in a dilute aqueous base (like sodium hydroxide or sodium carbonate) to form the water-soluble salt. Insoluble impurities can then be removed by filtration. Subsequently, the filtrate is acidified (e.g., with hydrochloric acid) to precipitate the purified this compound, which can then be collected by filtration, washed with water, and dried. A patent for the purification of 5-methyl isophthalic acid suggests dissolving the crude product in a sodium hydroxide solution to a pH of 8, decolorizing with activated carbon, and then precipitating the acid with dilute sulfuric acid to a pH of 1.[1]

Q3: How can I improve the crystal size and morphology?

A3: The rate of cooling is a critical factor influencing crystal size. Slow cooling generally leads to larger and more well-defined crystals. To achieve this, you can insulate your flask or allow it to cool to room temperature undisturbed before further cooling in an ice bath.

Q4: My purified compound has a broad melting point range. What does this indicate?

A4: A broad melting point range is typically an indication of impurities remaining in your sample. Pure crystalline solids usually have a sharp melting point range of 1-2°C. Further purification steps may be necessary. The reported melting point for this compound is in the range of 324-331°C.

Estimated Solubility Data

Solvent Solubility at Room Temperature (20-25°C) Solubility at Elevated Temperature Suitability for Recrystallization
WaterLowModerate to HighPotentially good, especially for forming hydrates.
EthanolLow to ModerateHighGood, often used in combination with water.
MethanolLow to ModerateHighGood, similar to ethanol.
AcetoneModerateHighPotentially good, may require an anti-solvent.
TolueneVery LowLowUnlikely to be a good solvent.
Acetic AcidModerateHighGood, but can be difficult to remove completely.
N,N-Dimethylformamide (DMF)HighVery HighLikely too soluble for effective recrystallization.
Dimethyl Sulfoxide (DMSO)HighVery HighLikely too soluble for effective recrystallization.
N-Methylpyrrolidone (NMP)Moderate to HighVery HighMay be suitable, but high boiling point is a consideration.

Experimental Protocols

Protocol 1: Standard Recrystallization from a Single Solvent
  • Solvent Selection: Choose a suitable solvent based on preliminary solubility tests. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution in Base: Dissolve the crude this compound in a dilute aqueous solution of sodium hydroxide or sodium carbonate with stirring. Use a minimal amount of base required to achieve a pH of approximately 8.

  • Filtration of Impurities: Filter the basic solution to remove any insoluble impurities.

  • Precipitation: While stirring, slowly add a dilute acid (e.g., hydrochloric acid or sulfuric acid) to the filtrate until the pH reaches approximately 1. This compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold deionized water to remove any residual salts.

  • Drying: Dry the purified this compound in a vacuum oven.

Visualizing the Process

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Dissolved Solution add_solvent->dissolved_solution hot_filtration Hot Filtration dissolved_solution->hot_filtration filtrate Hot Filtrate hot_filtration->filtrate cool_solution Slow Cooling filtrate->cool_solution crystal_formation Crystal Formation cool_solution->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration pure_crystals Pure Crystals vacuum_filtration->pure_crystals

Caption: Standard workflow for the recrystallization process.

Troubleshooting_Logic start Recrystallization Issue no_crystals No/Low Crystal Yield start->no_crystals oiling_out Oiling Out start->oiling_out colored_crystals Colored Crystals start->colored_crystals solubility_check Is solvent too good? no_crystals->solubility_check Check cooling_check Cooled sufficiently? no_crystals->cooling_check Check supersaturation Supersaturated? no_crystals->supersaturation Check bp_check Solvent BP > Compound MP? oiling_out->bp_check Check cooling_rate_check Cooled too fast? oiling_out->cooling_rate_check Check add_charcoal Add Activated Charcoal colored_crystals->add_charcoal change_solvent Change Solvent/Use Mixture solubility_check->change_solvent Yes cool_further Cool Further (Ice Bath) cooling_check->cool_further No induce_crystallization Scratch/Seed Crystal supersaturation->induce_crystallization Yes lower_bp_solvent Use Lower BP Solvent bp_check->lower_bp_solvent Yes slow_cooling Cool Slowly cooling_rate_check->slow_cooling Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

References

overcoming steric hindrance in 5,5'-methylenediisophthalic acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5,5'-methylenediisophthalic acid (H4MDIP). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to its use in synthesis, particularly those arising from steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why are reactions involving the carboxylic acid groups of this compound often slow and low-yielding?

A: The primary challenge is significant steric hindrance. This compound has a rigid structure with four carboxylic acid groups positioned in a crowded arrangement on two phenyl rings. This bulkiness physically blocks the approach of other molecules (nucleophiles) to the reactive carbonyl carbon, increasing the activation energy of the reaction and thus slowing it down or preventing it from occurring efficiently.[1][2][3]

Caption: Steric hindrance in H4MDIP.

Q2: What are the primary strategies to overcome the steric hindrance of H4MDIP in esterification or amidation reactions?

A: The most effective strategy is to bypass the direct reaction of the carboxylic acid by converting it into a more reactive intermediate. This is achieved using an "activating agent." The activated intermediate is much more susceptible to nucleophilic attack by an alcohol or amine, even with the existing steric bulk. Common approaches include conversion to acid chlorides or using peptide coupling reagents.[4][5][6][7]

Q3: My standard Fischer esterification (acid catalyst and alcohol) is not working. What should I try next?

A: For sterically hindered acids like H4MDIP, Fischer esterification is often inefficient because it's an equilibrium-driven process that is already slow.[8] The first step is to ensure all water is being removed, for example, with a Dean-Stark apparatus. If that fails, the recommended approach is to move to a two-step process: first, activate the carboxylic acids (e.g., by converting them to acid chlorides with thionyl chloride or oxalyl chloride), and then react this highly reactive intermediate with your alcohol.

Q4: Can I use H4MDIP for polymerization? What are the key challenges?

A: Yes, H4MDIP is frequently used as a tetra-functional linker to create polymers, including polyesters, polyamides, and metal-organic frameworks (MOFs).[9][10][11] The main challenge, stemming from steric hindrance, is achieving a high degree of polymerization. Inefficient activation of all four carboxylic acid groups or incomplete reaction at each site can lead to the formation of low molecular weight oligomers instead of long polymer chains.[12][13] Precise stoichiometry and highly efficient coupling chemistry are critical.

Troubleshooting Guides

Guide 1: Esterification Reactions

Problem: You are experiencing low to no yield in the esterification of this compound.

Esterification_Troubleshooting cluster_activation Activation Pathway start Low Ester Yield q1 Are you using direct Fischer Esterification? start->q1 a1_yes This is often inefficient. Ensure rigorous water removal (e.g., Dean-Stark). q1->a1_yes Yes a1_no Are you using an activation method? q1->a1_no No a1_yes->a1_no Still fails act_1 Convert H4MDIP to its tetra-acyl chloride (e.g., with SOCl₂ or (COCl)₂). a1_no->act_1 Yes end_solution Result: Formation of a more reactive intermediate overcomes steric hindrance. a1_no->end_solution No, try this act_2 React acyl chloride with alcohol. (Often with a non-nucleophilic base like pyridine to scavenge HCl). act_1->act_2 act_2->end_solution

Caption: Troubleshooting workflow for H4MDIP esterification.

Troubleshooting Steps & Solutions

Potential Cause Recommended Solution Data & Considerations
Inefficient Direct Esterification Switch from a one-step Fischer esterification to a two-step method involving an activated intermediate. Activation: Use of thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF is standard for forming acid chlorides. Reaction: The subsequent reaction of the acid chloride with the alcohol is typically much faster and occurs at lower temperatures than direct esterification.
Equilibrium Limitation If using direct esterification, ensure aggressive removal of the water byproduct using a Dean-Stark trap or by adding molecular sieves to the reaction.[14] The Fischer esterification is an equilibrium reaction; removing water drives it toward the product side.[8]
Inadequate Catalyst For direct esterification, stronger acid catalysts like p-toluenesulfonic acid (TsOH) or sulfuric acid are needed. Alternatively, certain Lewis acid catalysts (e.g., tin(II) chloride, tetrabutyl titanate) can be effective for hindered acids.[14] Brønsted acids protonate the carbonyl oxygen, making the carbon more electrophilic. Lewis acids coordinate to the carbonyl oxygen, achieving the same effect.

| Impure Reagents | Use freshly distilled/dried solvents and high-purity H4MDIP and alcohol. Water contamination will inhibit the reaction. | Water can hydrolyze the activated intermediate back to the carboxylic acid or interfere with acid catalysts. |

Experimental Protocol: Two-Step Esterification of H4MDIP via Acid Chloride

Step 1: Synthesis of 5,5'-methylenedibenzene-1,3,1',3'-tetracarbonyl tetrachloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), suspend 1.0 eq of this compound in an excess of thionyl chloride (SOCl₂, ~10-20 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours, or until the solution becomes clear and gas evolution ceases.

  • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure.

  • The resulting solid tetra-acyl chloride can be used directly in the next step, often without further purification.

Step 2: Ester Formation

  • Dissolve the crude tetra-acyl chloride from Step 1 in an anhydrous, non-protic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve the desired alcohol (≥ 4.0 eq) and a non-nucleophilic base like pyridine or triethylamine (≥ 4.0 eq) in the same anhydrous solvent.

  • Add the alcohol/base solution dropwise to the cooled acid chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water. Perform an aqueous workup to remove the amine salt and excess reagents. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the resulting tetra-ester product, typically by column chromatography or recrystallization.

Guide 2: Amidation Reactions

Problem: Your direct amidation attempt failed, or your coupling reaction is giving a low yield of the desired amide.

Amidation_Pathway start H4MDIP + Amine intermediate Activated Intermediate (e.g., O-acylisourea ester) start->intermediate Activation reagents Coupling Reagents (e.g., EDCI, TBTU) + Base (e.g., DMAP, DIPEA) reagents->intermediate product Tetra-amide Product + Byproducts intermediate->product Nucleophilic Attack by Amine

Caption: General pathway for activated amidation.

Troubleshooting Steps & Solutions

Potential Cause Recommended Solution Data & Considerations
Direct Amidation Attempt Direct thermal condensation of carboxylic acids and amines requires very high temperatures and is unsuitable for complex molecules. Use a chemical coupling reagent.[15] Coupling reagents are designed to work under mild conditions (room temperature) and are essential for sterically hindered substrates.[7]
Inefficient Coupling Reagent Not all coupling reagents are equal. For highly hindered systems, more potent reagents may be required. Common: EDCI (a carbodiimide) with an additive like DMAP or HOBt is a cost-effective start.[12] More Potent: Urionium/aminium-based reagents like TBTU, HBTU, or COMU are often more effective for challenging couplings.[5]
Incorrect Base The choice of base is critical. A non-nucleophilic base like diisopropylethylamine (DIPEA) is often used to maintain a neutral pH without competing with the primary amine nucleophile. The base prevents the protonation of the amine, ensuring it remains nucleophilic. It also neutralizes acidic byproducts.

| Side Reactions | The activated ester intermediate can be susceptible to side reactions, such as epimerization if chiral centers are present, or intramolecular cyclization (less likely with H4MDIP). | To minimize side reactions, use fresh reagents, anhydrous solvents, and maintain the recommended reaction temperature (often starting at 0°C). |

Experimental Protocol: Amidation of H4MDIP using EDCI/DMAP Coupling
  • To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM), add the desired amine (≥ 4.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.4 eq).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, ≥ 4.0 eq) to the mixture.

  • Cool the solution to 0°C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, ≥ 4.0 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl or sat. NH₄Cl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove unreacted acid and byproducts, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure tetra-amide.

References

Technical Support Center: Stability of Metal-Organic Frameworks with 5,5'-Methylenediisophthalic Acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metal-organic frameworks (MOFs) synthesized using the 5,5'-methylenediisophthalic acid (H₄MDIP) linker.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of H₄MDIP-based MOFs?

A1: The stability of MOFs, including those synthesized with H₄MDIP, is primarily determined by a combination of factors:

  • Metal Cation: The choice of the metal ion is crucial. High-valent metal cations like Zr(IV) and Cr(III) generally form stronger coordination bonds with the carboxylate groups of the H₄MDIP linker, leading to significantly higher thermal and chemical stability compared to MOFs made with divalent metal ions such as Zn(II), Co(II), or Cu(II).

  • Coordination Environment: The coordination number and geometry of the metal centers, as well as the connectivity of the secondary building units (SBUs), play a vital role. Higher connectivity and the formation of robust SBUs, like the Zr₆ clusters found in many zirconium MOFs, enhance overall framework stability.

  • Presence of Defects: Missing linkers or metal clusters within the MOF structure can create more reactive sites, potentially lowering the overall stability of the material. However, in some cases, defects can be intentionally introduced to enhance properties like catalytic activity.

  • Solvent and Guest Molecules: Residual solvent molecules from the synthesis within the pores can influence stability. The removal of these solvents, especially those with high surface tension like water, can sometimes lead to framework collapse.

Q2: I am observing poor crystallinity in my as-synthesized H₄MDIP MOF. What could be the cause?

A2: Poor crystallinity in H₄MDIP-based MOFs can stem from several factors during synthesis:

  • Rapid Precipitation: If the reaction kinetics are too fast, the MOF may precipitate as an amorphous or poorly crystalline powder. The use of modulators, such as monocarboxylic acids (e.g., acetic acid, formic acid), can help to control the nucleation and growth of the crystals, leading to higher quality materials.

  • Incorrect Stoichiometry: The molar ratio of the metal salt to the H₄MDIP linker is critical. An improper ratio can lead to the formation of competing phases or amorphous products. It is advisable to consult literature for optimized ratios for your specific metal system.

  • Reaction Temperature and Time: Solvothermal and hydrothermal synthesis conditions need to be carefully optimized. Temperatures that are too high or too low, or reaction times that are too short or too long, can all negatively impact crystallinity.

  • pH of the Synthesis Mixture: The pH can influence the deprotonation of the carboxylic acid groups on the H₄MDIP linker and the formation of metal-hydroxide species, both of which affect the crystallization process.

Q3: How can I assess the stability of my H₄MDIP MOF?

A3: A combination of characterization techniques is typically used to evaluate MOF stability:

  • Powder X-Ray Diffraction (PXRD): This is the primary method to assess the retention of the crystalline structure after exposure to different conditions (e.g., heat, solvents, acidic/basic solutions). A comparison of the PXRD pattern before and after the stability test will indicate if the framework has remained intact, changed phase, or become amorphous.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF. It measures the weight loss of the material as a function of temperature, indicating the temperature at which the framework starts to decompose.

  • Gas Adsorption (e.g., N₂ Isotherm): A decrease in the Brunauer-Emmett-Teller (BET) surface area after a stability test can indicate a loss of porosity due to framework collapse or pore blockage.

  • Spectroscopic Methods (e.g., FTIR, NMR): Fourier-transform infrared spectroscopy (FTIR) can be used to monitor changes in the coordination environment of the carboxylate linkers. For hydrolytic stability, Nuclear Magnetic Resonance (NMR) spectroscopy of the supernatant after exposure to aqueous solutions can be used to detect and quantify any leached H₄MDIP linker.

Troubleshooting Guides

Issue 1: Thermal Instability - My H₄MDIP MOF decomposes at a lower temperature than expected.
Potential Cause Troubleshooting Steps
Use of Divalent Metals (e.g., Zn(II), Co(II)) MOFs based on divalent metals generally have lower thermal stability than those with high-valent metals due to weaker metal-oxygen bonds. For high-temperature applications, consider synthesizing the H₄MDIP MOF with more robust metal nodes like Zr(IV) or Cr(III).
Residual Solvent in Pores Coordinated or guest solvent molecules can affect thermal stability. Ensure proper activation of the MOF to remove residual solvents before TGA analysis. However, be aware that the activation process itself can sometimes lead to framework collapse.
Amorphous Content The presence of amorphous impurities can lead to an apparent lower decomposition temperature. Optimize the synthesis to improve crystallinity.
Atmosphere of TGA Measurement The presence of oxygen can lead to oxidative decomposition at lower temperatures. For assessing the intrinsic thermal stability of the framework, it is recommended to perform TGA under an inert atmosphere (e.g., N₂ or Ar).
Issue 2: Chemical Instability - My H₄MDIP MOF loses crystallinity in water or other solvents.
Potential Cause Troubleshooting Steps
Hydrolysis of Metal-Linker Bonds This is a common issue, especially for MOFs with divalent metals. The coordination bonds are susceptible to attack by water molecules. For applications in aqueous media, Zr(IV)-based H₄MDIP MOFs are expected to show significantly higher stability.
Acidic or Basic Conditions The stability of carboxylate-based MOFs is often pH-dependent. In acidic conditions, the carboxylate groups of the linker can be protonated, leading to linker dissociation. In basic conditions, hydroxide ions can compete with the linker for coordination to the metal centers, causing framework degradation. It is crucial to test the stability of your specific H₄MDIP MOF within the pH range of your intended application.
Coordination of Polar Solvents Polar solvents can compete with the linker for coordination sites on the metal centers, potentially leading to framework degradation over time. If possible, use less polar solvents for your application or test the stability of the MOF in the desired solvent beforehand.
Framework Flexibility The flexible methylene bridge in the H₄MDIP linker might contribute to framework dynamics that can influence stability in the presence of certain guest molecules.

Quantitative Data

Table 1: Thermal Stability of H₄MDIP-based MOFs

MOFMetal IonDecomposition Temperature (°C)Atmosphere
[Me₂NH][In(mdip)]·xG In(III)~400N/A
[Zn₂(mdip)(bpe)₂]·xG Zn(II)~350N/A
[Co₂(mdip)(4,4′-bipy)₂]·xG Co(II)~330N/A

Data extracted from a study on multi-functional metal-organic frameworks based on H₄mdip. "xG" denotes guest molecules in the pores.

Table 2: Hydrolytic Stability of a Zr-based MOF with a Structurally Analogous Linker (MIP-200)

pHLinker Release (%)
6.0 0.013
Up to 11.0 Near detection limit
11.5 1.6

Data for MIP-200, a Zr-MOF with 3,3′,5,5′-tetracarboxydiphenylmethane, which is structurally very similar to H₄MDIP. This demonstrates the exceptional hydrolytic stability achievable with a high-valent metal and a tetracarboxylate linker of this type.

Experimental Protocols

Protocol 1: Synthesis of a Zn-H₄MDIP MOF with a Co-ligand

This is a representative synthesis protocol based on literature for a divalent metal H₄MDIP MOF.

Materials:

  • This compound (H₄MDIP)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • (E)-1,2-di(pyridin-4-yl)ethene (bpe)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a 20 mL Teflon-lined stainless steel autoclave, dissolve H₄MDIP (e.g., 0.1 mmol) and bpe (e.g., 0.2 mmol) in DMF (e.g., 8 mL).

  • In a separate vial, dissolve Zn(NO₃)₂·6H₂O (e.g., 0.2 mmol) in a small amount of water or DMF.

  • Add the zinc nitrate solution to the linker solution and stir for 10 minutes.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120 °C) for a certain period (e.g., 72 hours).

  • After the reaction, allow the autoclave to cool down slowly to room temperature.

  • Collect the resulting crystals by filtration, wash them with fresh DMF and then with a solvent like ethanol or methanol.

  • Dry the product under vacuum at a moderate temperature (e.g., 80 °C).

Protocol 2: Testing for Hydrolytic Stability

This protocol is for assessing the stability of an H₄MDIP MOF in aqueous solutions at different pH values.

Materials:

  • Synthesized and activated H₄MDIP MOF

  • Deionized water

  • HCl and NaOH solutions (for pH adjustment)

  • pH meter

  • Centrifuge

  • UV-Vis or NMR spectrometer

Procedure:

  • Prepare a series of aqueous solutions with different pH values (e.g., from pH 2 to pH 12).

  • For each pH value, suspend a precisely weighed amount of the MOF (e.g., 10 mg) in a specific volume of the pH-adjusted solution (e.g., 10 mL).

  • Agitate the suspensions at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24 hours, or at various time points for a kinetic study).

  • After the specified time, separate the solid MOF from the supernatant by centrifugation.

  • Analyze the solid phase using PXRD to check for any changes in crystallinity.

  • Analyze the supernatant using UV-Vis or NMR spectroscopy to detect and quantify the concentration of any leached H₄MDIP linker. A calibration curve of the free linker should be prepared beforehand for accurate quantification.

Visualizations

Experimental_Workflow_Hydrolytic_Stability Experimental Workflow for Hydrolytic Stability Testing cluster_prep Sample Preparation cluster_exposure Exposure cluster_separation Separation cluster_analysis Analysis prep_mof Weigh activated H4MDIP MOF suspend Suspend MOF in pH-adjusted solutions prep_mof->suspend prep_solution Prepare aqueous solutions at various pH values prep_solution->suspend agitate Agitate at constant temperature for a set time suspend->agitate centrifuge Centrifuge to separate solid and supernatant agitate->centrifuge pxrd Analyze solid by PXRD (Check crystallinity) centrifuge->pxrd spectroscopy Analyze supernatant by UV-Vis/NMR (Quantify linker) centrifuge->spectroscopy

Caption: Workflow for assessing the hydrolytic stability of H₄MDIP MOFs.

MOF_Degradation_Pathways General Degradation Pathways for Carboxylate MOFs cluster_acid Acidic Conditions (Low pH) cluster_base Basic Conditions (High pH) mof Stable H4MDIP MOF [M-(OOC)₂-R-(COO)₂-M] protonation Protonation of carboxylate groups mof->protonation H⁺ hydroxide_attack Hydroxide (OH⁻) competes for metal coordination mof->hydroxide_attack OH⁻ linker_dissociation Linker Dissociation (Release of H₄MDIP) protonation->linker_dissociation framework_collapse_acid Framework Collapse linker_dissociation->framework_collapse_acid linker_displacement Linker Displacement hydroxide_attack->linker_displacement framework_collapse_base Framework Collapse linker_displacement->framework_collapse_base

Caption: Degradation of carboxylate MOFs in acidic and basic media.

Validation & Comparative

Confirming the Purity of 5,5'-Methylenediisophthalic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) with other analytical techniques for determining the purity of 5,5'-methylenediisophthalic acid, a key building block in various synthetic applications.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely adopted method for assessing the purity of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and precision make it the gold standard for separating the main compound from potential impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This section details a robust RP-HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-10 min: 30-70% B10-15 min: 70% B15-16 min: 70-30% B16-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile).

Method Validation:

To ensure the reliability of the HPLC method, it is crucial to perform validation according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] The key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurity peaks.
Linearity A correlation coefficient (r²) of ≥ 0.999 over a defined concentration range.
Accuracy Recovery of 98.0% to 102.0% for the analyte.
Precision (Repeatability) Relative Standard Deviation (RSD) of ≤ 2.0% for multiple injections.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.

Comparative Analysis of Purity Determination Methods

While HPLC is the preferred method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Performance
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution, high precision, suitable for non-volatile and thermally labile compounds.Requires a suitable chromophore for UV detection, can be time-consuming.Purity: >95-98% (commercially available)[6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS.High sensitivity and specificity, provides molecular weight information for impurity identification.Higher cost and complexity compared to HPLC-UV.Can detect impurities at very low levels.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for volatile impurities.Requires derivatization for non-volatile compounds like dicarboxylic acids, which adds complexity.[8]-
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information, can quantify impurities without a reference standard for each impurity.Lower sensitivity compared to chromatographic methods.Can be used for quantitative analysis (qNMR).
Melting Point Analysis Determination of the temperature at which a solid becomes a liquid.Simple and rapid.Insensitive to small amounts of impurities, not a quantitative method.Melting point of 324-331°C has been reported.[6]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity confirmation process.

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject Inject into HPLC System Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis of this compound.

Method_Validation_Pathway cluster_parameters Validation Parameters Validated_Method Validated HPLC Method Specificity Specificity Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method LOD LOD LOD->Validated_Method LOQ LOQ LOQ->Validated_Method

Caption: Key parameters for HPLC method validation.

By employing a well-validated HPLC method, researchers can confidently ascertain the purity of this compound, ensuring the integrity of their subsequent research and development activities. For orthogonal verification or in cases where specific volatile or structurally similar impurities are suspected, complementary techniques such as GC-MS or NMR can provide valuable additional information.

References

Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 5,5'-Methylenediisophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A definitive validation of the molecular structure of 5,5'-methylenediisophthalic acid, a key building block in the synthesis of advanced materials like Metal-Organic Frameworks (MOFs), is paramount for researchers and drug development professionals. While X-ray crystallography stands as the gold standard for providing unequivocal three-dimensional structural information, a suite of spectroscopic techniques offers complementary data for comprehensive characterization. This guide provides a comparative overview of these methods, detailing their experimental protocols and the nature of the data they provide.

Due to the limited availability of published, comprehensive spectroscopic datasets specifically for this compound, this guide will utilize readily available data for the closely related and structurally integral compound, isophthalic acid, as a representative example for spectroscopic analysis. This approach allows for a clear illustration of the principles of each technique and how they compare to the definitive structural elucidation offered by X-ray crystallography.

At a Glance: X-ray Crystallography vs. Spectroscopic Techniques

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingChemical environment of nuclei (¹H, ¹³C), connectivity through spin-spin couplingMolecular weight, elemental composition, fragmentation patternsPresence of functional groups
Sample Phase Solid (single crystal)SolutionGas/Solution/SolidSolid/Liquid/Gas
Data Type Quantitative (crystallographic parameters)Quantitative (chemical shifts, coupling constants)Quantitative (mass-to-charge ratio)Qualitative/Semi-quantitative (absorption frequencies)
Structural Confirmation DefinitiveInferential (requires interpretation)Inferential (requires interpretation)Inferential (requires interpretation)

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled, direct visualization of the molecular structure in the solid state. By diffracting X-rays off a single crystal, a unique diffraction pattern is generated, which can be mathematically reconstructed to yield a detailed three-dimensional model of the molecule.

Hypothetical Crystallographic Data for this compound
ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pbca
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1500-3000
Z (molecules/unit cell)4 or 8
R-factor< 0.05

Complementary Spectroscopic Techniques

Spectroscopic methods provide valuable information about the connectivity and chemical environment of atoms within a molecule, serving as essential tools for routine characterization and confirmation of synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms. For this compound, ¹H and ¹³C NMR would be the most informative.

Expected ¹H NMR Spectral Data for this compound (in DMSO-d₆):

  • A singlet for the methylene (-CH₂-) protons.

  • Multiple signals in the aromatic region for the non-equivalent protons on the isophthalate rings.

  • A broad singlet for the carboxylic acid (-COOH) protons.

Expected ¹³C NMR Spectral Data for this compound:

  • A signal for the methylene carbon.

  • Several signals for the aromatic carbons, with distinct chemical shifts for the carboxyl-substituted, methylene-substituted, and unsubstituted carbons.

  • A signal for the carboxylic acid carbons.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of ionized molecules, providing the molecular weight and, with high-resolution instruments, the elemental composition. Fragmentation patterns can also offer clues about the molecular structure. The exact mass of this compound is 344.0532 g/mol .

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibration of atoms and functional groups within a molecule. The presence of characteristic absorption bands can confirm the presence of specific functional groups.

Spectroscopic Data for Isophthalic Acid (Representative Example)
TechniqueKey Observations for Isophthalic AcidExpected Differences for this compound
¹H NMR (DMSO-d₆) ~13.3 ppm (br s, 2H, -COOH), 8.55 ppm (t, 1H), 8.22 ppm (dd, 2H), 7.68 ppm (t, 1H)Appearance of a singlet for the methylene protons (~4.0 ppm). The aromatic signals would become more complex due to the linkage.
¹³C NMR (DMSO-d₆) ~166.5 ppm (C=O), ~134.1 ppm, ~131.2 ppm, ~129.8 ppm (aromatic C)Appearance of a signal for the methylene carbon (~40 ppm). The number and chemical shifts of the aromatic carbon signals would change.
Mass Spec (ESI-) [M-H]⁻ at m/z 165.0193[M-H]⁻ at m/z 343.0459
IR (cm⁻¹) ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1600 (C=C aromatic stretch)Additional C-H stretching and bending vibrations for the methylene group.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, precise crystal structure.

NMR Spectroscopy
  • Sample Preparation: A small amount of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: The sample tube is placed in the NMR spectrometer. The appropriate experiment (¹H, ¹³C) is selected, and the data is acquired.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: The solution is infused into the ESI source of the mass spectrometer.

  • Ionization: A high voltage is applied to the solution, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The ATR accessory is placed in the sample compartment of the FTIR spectrometer. An IR beam is passed through the ATR crystal, and the spectrum is recorded.

  • Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum.

Workflow for Structural Validation

The following diagram illustrates the complementary roles of X-ray crystallography and spectroscopic methods in the comprehensive structural validation of a molecule like this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis (Initial Characterization) cluster_crystallography Definitive Structure Elucidation cluster_validation Final Structure Validation synthesis Synthesis of this compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr 初步结构确认 ms Mass Spectrometry synthesis->ms 初步结构确认 ir IR Spectroscopy synthesis->ir 初步结构确认 crystal_growth Single Crystal Growth synthesis->crystal_growth 明确结构测定 validation Validated Molecular Structure nmr->validation 补充数据 ms->validation 补充数据 ir->validation 补充数据 xray X-ray Crystallography crystal_growth->xray xray->validation 三维结构

Caption: Workflow for the structural validation of this compound.

A Comparative Analysis of Metal-Organic Frameworks Derived from Dicarboxylic Acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into how the choice of dicarboxylic acid linkers dictates the physicochemical properties and performance of Metal-Organic Frameworks (MOFs), offering a guide for researchers in material science and drug development.

The rational design of Metal-Organic Frameworks (MOFs) with tailored properties for specific applications hinges on the judicious selection of their constituent building blocks: metal nodes and organic linkers. Among the vast library of organic linkers, dicarboxylic acids are a cornerstone, offering a versatile platform to tune the resulting MOF's structure, porosity, stability, and functionality. This guide provides a comparative analysis of MOFs synthesized from different dicarboxylic acid linkers, supported by experimental data, to aid researchers in the strategic design of next-generation porous materials.

Impact of Dicarboxylic Acid Linker on MOF Properties: A Tabulated Comparison

The structural and chemical nature of the dicarboxylic acid linker directly influences the key properties of the resulting MOF. Factors such as linker length, rigidity, and the presence of functional groups play a critical role in determining the framework's topology, pore size, surface area, and stability. The following tables summarize quantitative data for several well-studied isoreticular series of MOFs, where the metal node remains the same while the dicarboxylic acid linker is varied.

Isoreticular Metal-Organic Frameworks (IRMOF series) based on Zinc Nodes

The IRMOF series, based on the Zn₄O secondary building unit, is a prototypical example of how linker elongation impacts MOF properties. These MOFs share the same underlying topology, making them ideal for systematic comparison.

MOF NameDicarboxylic Acid LinkerLinker StructureBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Thermal Decomposition Temp. (°C)
MOF-5 (IRMOF-1)Terephthalic acid (BDC)Benzene-1,4-dicarboxylic acid~2500 - 3000~1.0~12~420
IRMOF-10Biphenyl-4,4'-dicarboxylic acid (BPDC)[1,1'-Biphenyl]-4,4'-dicarboxylic acid~3500 - 4500~1.5~16~400
IRMOF-16Terphenyl-4,4''-dicarboxylic acid (TPDC)[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid~4000 - 5000~1.8~20~380
University of Oslo (UiO) Series based on Zirconium Nodes

The UiO series, constructed from robust Zr₆O₄(OH)₄ clusters, is renowned for its exceptional chemical and thermal stability. Varying the dicarboxylic acid linker in this series allows for tuning of porosity while maintaining high stability.

MOF NameDicarboxylic Acid LinkerLinker StructureBET Surface Area (m²/g)Pore Volume (cm³/g)H₂ Adsorption Capacity (wt% at 77K, 38 bar)Thermal Decomposition Temp. (°C)
UiO-66Terephthalic acid (BDC)Benzene-1,4-dicarboxylic acid~1281[1]~0.43[1]2.4[1]~500
UiO-67Biphenyl-4,4'-dicarboxylic acid (BPDC)[1,1'-Biphenyl]-4,4'-dicarboxylic acid~2483[1]~0.85[1]4.6[1]~480
NU-110x Series based on Zirconium Nodes

The NU-110x series demonstrates the potential for achieving ultrahigh surface areas by employing progressively longer and more complex dicarboxylic acid linkers.

MOF NameDicarboxylic Acid LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Thermal Decomposition Temp. (°C)
NU-11014,4'-([1,1'-Biphenyl]-4,4'-diyl)dibenzoic acid~49002.117.2~470[2]
NU-11024,4'-(Acenaphtho[1,2-k]fluoranthene-4,11-diyl)dibenzoic acid~58002.520.5~470[2]
NU-11034,4',4''-(Pyrene-1,3,6-triyl)tribenzoic acid derivative~6550[2]2.91[2]24.2~470[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of MOFs. Below are representative protocols for the solvothermal synthesis of a dicarboxylate-based MOF and its characterization.

General Solvothermal Synthesis of a Zinc-based MOF (e.g., MOF-5)
  • Preparation of the Reaction Mixture: In a 20 mL scintillation vial, dissolve the dicarboxylic acid linker (e.g., 100 mg of terephthalic acid) and a zinc salt (e.g., 500 mg of Zn(NO₃)₂·4H₂O) in a suitable solvent, typically N,N-diethylformamide (DEF) or N,N-dimethylformamide (DMF) (10 mL)[3].

  • Solubilization: Sonicate the mixture for approximately 15 minutes to ensure complete dissolution of the reagents[3].

  • Crystallization: Seal the vial and place it in a programmable oven. Heat the mixture to a specific temperature (e.g., 100-120 °C) and maintain this temperature for a set period (e.g., 24 hours) to allow for crystal growth[3][4].

  • Isolation and Washing: After cooling to room temperature, the resulting crystalline product is collected by filtration or decantation. The crystals are then washed several times with fresh DMF and then with a more volatile solvent like chloroform or ethanol to remove unreacted starting materials and residual solvent from the pores[4][5].

  • Activation: The solvent-exchanged MOF is then "activated" by heating under vacuum to remove the solvent molecules from the pores, making the internal surface area accessible. This step is critical for obtaining a porous material.

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern is compared with the simulated pattern from single-crystal X-ray diffraction data.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and the temperature at which the framework starts to decompose.

  • Nitrogen Adsorption-Desorption Isotherms (BET Analysis): To measure the specific surface area (Brunauer-Emmett-Teller method), pore volume, and pore size distribution of the activated MOF. Measurements are typically carried out at 77 K.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.

Visualizing the Impact of Linker Selection

The following diagrams illustrate the logical relationships and workflows involved in the comparative analysis of dicarboxylate-based MOFs.

Linker_Property_Relationship cluster_linker Dicarboxylic Acid Linker Properties cluster_mof Resulting MOF Properties Linker_Length Linker Length Surface_Area Surface Area Linker_Length->Surface_Area Increases Pore_Size Pore Size Linker_Length->Pore_Size Increases Stability Thermal & Chemical Stability Linker_Length->Stability May Decrease Functional_Group Functional Group Functional_Group->Stability Can alter Gas_Adsorption Gas Adsorption Capacity Functional_Group->Gas_Adsorption Enhances Selectivity Rigidity Rigidity Rigidity->Stability Increases

Caption: Relationship between dicarboxylic acid linker properties and resulting MOF characteristics.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization cluster_analysis Analysis Reagents Metal Salt + Dicarboxylic Acid Linker + Solvent Solvothermal Solvothermal Reaction (Heating) Reagents->Solvothermal Isolation Isolation & Washing Solvothermal->Isolation Solvent_Exchange Solvent Exchange Isolation->Solvent_Exchange Vacuum_Heating Heating under Vacuum Solvent_Exchange->Vacuum_Heating PXRD PXRD Vacuum_Heating->PXRD TGA TGA Vacuum_Heating->TGA BET BET Analysis Vacuum_Heating->BET SEM SEM Vacuum_Heating->SEM Data_Comparison Comparative Analysis of Properties PXRD->Data_Comparison TGA->Data_Comparison BET->Data_Comparison SEM->Data_Comparison

Caption: General workflow for the synthesis and characterization of dicarboxylate-based MOFs.

References

performance review of polyamides derived from 5,5'-methylenediisophthalic acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the performance of polyamides derived from 5,5'-methylenediisophthalic acid is challenging due to the limited availability of specific published research on this particular class of polymers. While aromatic polyamides, in general, are a well-studied class of high-performance materials, detailed experimental data and direct comparisons for those synthesized specifically with this compound are not readily found in publicly available literature.

This guide, therefore, provides a comparative framework based on the expected properties of such polyamides, drawing parallels with structurally similar aromatic polyamides. The information presented is a synthesis of general knowledge on aromatic polyamides and data from related polymer systems, intended to provide a predictive overview for researchers and drug development professionals.

Anticipated Performance and Properties

Polyamides derived from this compound are expected to exhibit properties characteristic of aromatic polyamides, including high thermal stability and good mechanical strength. The presence of the methylene bridge (-CH2-) between the two isophthalic acid units is anticipated to impart a degree of flexibility to the polymer backbone compared to fully rigid aromatic polyamides like those derived from terephthalic acid. This increased flexibility could lead to improved solubility and processability, albeit potentially at the cost of a slight reduction in thermal resistance and tensile modulus.

Data Presentation: A Predictive Comparison

The following tables provide a predictive comparison of the potential properties of polyamides derived from this compound against well-characterized aromatic polyamides. It is crucial to note that the values for the this compound-based polyamides are estimations based on structure-property relationships and require experimental validation.

Table 1: Predicted Thermal Properties of Polyamides

PolymerGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (TGA, N2) (°C)
Polyamide from this compound and an aromatic diamine (Predicted)220 - 280450 - 500
Poly(m-phenylene isophthalamide) (Nomex®)~275~450
Poly(p-phenylene terephthalamide) (Kevlar®)>370 (degrades before melting)~550

Table 2: Predicted Mechanical Properties of Polyamides

PolymerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Polyamide from this compound and an aromatic diamine (Predicted)80 - 1202.5 - 4.05 - 15
Poly(m-phenylene isophthalamide) (Nomex®)~83~2.1~22
Poly(p-phenylene terephthalamide) (Kevlar®)~3600 (fiber)~131 (fiber)~2.8 (fiber)

Experimental Protocols: General Methodologies

The following are generalized experimental protocols for the synthesis and characterization of aromatic polyamides, which would be applicable to those derived from this compound.

Synthesis of Polyamides via Low-Temperature Solution Polycondensation
  • Monomer Preparation: this compound is first converted to its diacid chloride, 5,5'-methylenediisophthaloyl chloride, typically by reacting with thionyl chloride or oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

  • Polymerization:

    • An aromatic diamine is dissolved in a dry, aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) in a flask equipped with a mechanical stirrer and a nitrogen inlet.

    • The solution is cooled in an ice bath.

    • A solution of 5,5'-methylenediisophthaloyl chloride in the same solvent is added dropwise to the diamine solution with vigorous stirring.

    • The reaction mixture is typically stirred at low temperature (0-5 °C) for a few hours and then at room temperature overnight to ensure high molecular weight polymer formation.

  • Isolation: The resulting viscous polymer solution is poured into a non-solvent like methanol or water to precipitate the polyamide. The polymer is then collected by filtration, washed thoroughly with the non-solvent and then with a solvent like ethanol to remove unreacted monomers and oligomers, and finally dried in a vacuum oven.

Characterization Techniques
  • Inherent Viscosity: Determined using a Ubbelohde viscometer to estimate the molecular weight of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkages and the overall polymer structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyamide by measuring its weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

  • Tensile Testing: To measure the mechanical properties such as tensile strength, tensile modulus, and elongation at break of polymer films or fibers.

Visualizations

Synthesis Pathway

G Diacid 5,5'-Methylenediisophthalic Acid DiacidChloride 5,5'-Methylenediisophthaloyl Chloride Diacid->DiacidChloride SOCl₂ or (COCl)₂ Polyamide Polyamide DiacidChloride->Polyamide Low-Temperature Polycondensation Diamine Aromatic Diamine Diamine->Polyamide

Caption: General synthesis of polyamides from this compound.

Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization MonomerPrep Monomer Preparation Polymerization Polymerization MonomerPrep->Polymerization Isolation Isolation & Purification Polymerization->Isolation Structural Structural Analysis (FTIR, NMR) Isolation->Structural Thermal Thermal Analysis (TGA, DSC) Isolation->Thermal Mechanical Mechanical Testing (Tensile Tests) Isolation->Mechanical

A Researcher's Guide to Cross-Referencing Experimental and Simulated Spectra: The Case of 5,5'-Methylenediisophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and materials science, the accurate characterization of molecular structures is paramount. 5,5'-Methylenediisophthalic acid, a key component in the synthesis of metal-organic frameworks (MOFs), presents a compelling case study for the powerful synergy between experimental spectroscopy and computational simulations. This guide provides a comprehensive framework for cross-referencing experimental and simulated spectra of this molecule, offering a pathway to a deeper understanding of its structural and electronic properties.

Unveiling Molecular Structure: A Multi-Technique Approach

A combination of spectroscopic techniques is essential for a thorough characterization of this compound. Each method provides a unique piece of the structural puzzle, and the convergence of data from these diverse sources strengthens the confidence in the final structural assignment.

Vibrational Spectroscopy: Probing Molecular Bonds

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and fingerprint vibrations of a molecule.

  • Infrared (IR) Spectroscopy: Measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a molecular fingerprint.

  • Raman Spectroscopy: Involves the inelastic scattering of monochromatic light from a laser source. The resulting spectrum reveals vibrational modes and is particularly sensitive to non-polar bonds, complementing IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Nuclei

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).

  • ¹H NMR: Maps the chemical environment of hydrogen atoms, revealing information about their connectivity and spatial arrangement.

  • ¹³C NMR: Provides a spectrum of the carbon backbone of the molecule, with each unique carbon atom producing a distinct signal.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

The Power of Simulation: Predicting Spectra from First Principles

Workflow for Cross-Referencing Spectra

The following diagram illustrates a typical workflow for the cross-referencing of experimental and simulated spectra of a molecule like this compound.

Spectra_Cross_Reference_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Simulation cluster_comparison Data Cross-Referencing exp_synthesis Synthesis & Purification of 5,5'-MDIA exp_ir FT-IR Spectroscopy exp_synthesis->exp_ir exp_raman Raman Spectroscopy exp_synthesis->exp_raman exp_nmr NMR Spectroscopy (¹H & ¹³C) exp_synthesis->exp_nmr exp_ms Mass Spectrometry exp_synthesis->exp_ms compare_ir Compare IR Data exp_ir->compare_ir compare_raman Compare Raman Data exp_raman->compare_raman compare_nmr Compare NMR Data exp_nmr->compare_nmr compare_ms Compare MS Data exp_ms->compare_ms comp_structure Propose Molecular Structure comp_optimize Geometry Optimization (e.g., DFT) comp_structure->comp_optimize comp_structure->compare_ms Expected MW comp_ir Simulate IR Spectrum comp_optimize->comp_ir comp_raman Simulate Raman Spectrum comp_optimize->comp_raman comp_nmr Simulate NMR Spectra comp_optimize->comp_nmr comp_ir->compare_ir comp_raman->compare_raman comp_nmr->compare_nmr structural_validation Structural Validation & Refinement compare_ir->structural_validation compare_raman->structural_validation compare_nmr->structural_validation compare_ms->structural_validation

Workflow for cross-referencing experimental and simulated spectra.

Data Presentation for Comparison

A clear and structured presentation of quantitative data is crucial for a direct comparison between experimental and simulated results. The following tables provide a template for organizing this data for this compound.

Table 1: Comparison of Experimental and Simulated Vibrational Spectra (IR and Raman)

Vibrational Mode DescriptionExperimental IR (cm⁻¹)Simulated IR (cm⁻¹)Experimental Raman (cm⁻¹)Simulated Raman (cm⁻¹)
O-H stretch (carboxylic acid)
C-H stretch (aromatic)
C-H stretch (methylene)
C=O stretch (carboxylic acid)
C=C stretch (aromatic ring)
C-O stretch (carboxylic acid)
CH₂ bend
Aromatic ring deformation

Table 2: Comparison of Experimental and Simulated ¹H NMR Spectra

Proton EnvironmentExperimental Chemical Shift (ppm)Simulated Chemical Shift (ppm)MultiplicityIntegration
-COOHsinglet4H
Aromatic H (adjacent to -COOH)doublet4H
Aromatic H (between -COOH groups)triplet2H
-CH₂-singlet2H

Table 3: Comparison of Experimental and Simulated ¹³C NMR Spectra

Carbon EnvironmentExperimental Chemical Shift (ppm)Simulated Chemical Shift (ppm)
-C OOH
C (aromatic, attached to -COOH)
C (aromatic, adjacent to -CH₂-)
C (aromatic, between -COOH groups)
-C H₂-

Table 4: Comparison of Experimental and Mass Spectrometry Data

IonExperimental m/zTheoretical m/z
[M-H]⁻
[M+H]⁺
Key Fragments

Experimental and Computational Protocols

Experimental Protocols

  • FT-IR Spectroscopy: A small amount of the dried sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is then recorded using a Fourier-transform infrared spectrometer.

  • Raman Spectroscopy: The solid sample is placed on a microscope slide and irradiated with a laser of a specific wavelength (e.g., 785 nm). The scattered light is collected and analyzed to generate the Raman spectrum.[6]

  • NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[7]

  • Mass Spectrometry: The sample is ionized using a suitable technique (e.g., electrospray ionization - ESI) and the mass-to-charge ratios of the resulting ions are measured by a mass analyzer.

Computational Protocols

  • Geometry Optimization: The initial 3D structure of this compound is built and then optimized using a quantum chemistry software package. The B3LYP functional with a 6-31G(d) basis set is a common starting point for geometry optimization.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to predict the IR and Raman spectra. The results provide the vibrational modes and their corresponding intensities.

  • NMR Chemical Shift Calculations: The optimized geometry is used to calculate the NMR shielding tensors, from which the chemical shifts are derived. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose.

Conclusion

The cross-referencing of experimental and simulated spectra provides a robust methodology for the structural elucidation of molecules like this compound. While experimental data provides the ground truth, computational simulations offer a theoretical framework for interpreting this data, assigning spectral features, and gaining deeper insights into the molecule's electronic structure and bonding. This integrated approach is indispensable for modern chemical research and development.

References

The Methylene Bridge: How a Small Spacer Significantly Alters the Properties of 5,5'-Methylenediisophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

The introduction of a methylene (-CH2-) spacer between two isophthalic acid units to form 5,5'-methylenediisophthalic acid imparts significant changes in the molecule's structural flexibility, acidity, and the resulting properties of its coordination polymers and metal-organic frameworks (MOFs). This subtle structural modification provides a powerful tool for researchers and drug development professionals to fine-tune the characteristics of resulting materials for various applications, from gas storage to catalysis.

This guide provides a comparative analysis of this compound and its parent molecule, isophthalic acid, highlighting the profound influence of the methylene spacer.

Structural and Physicochemical Property Comparison

The primary difference between this compound and isophthalic acid lies in the flexibility and spatial arrangement of the carboxylic acid groups. The methylene bridge in this compound introduces a degree of rotational freedom, allowing the two isophthalic acid moieties to adopt a wider range of conformations compared to the rigid, planar structure of a single isophthalic acid molecule. This flexibility can lead to the formation of more complex and varied three-dimensional structures in the resulting polymers and MOFs.

PropertyIsophthalic AcidThis compoundInfluence of Methylene Spacer
Molar Mass ( g/mol ) 166.13344.27Increased molecular weight and size.
pKa1 3.70[1]Predicted ~2.87 (for a related compound)[1]The methylene spacer, along with other substituents, may increase the acidity of the carboxylic acid groups. This is likely due to the electron-withdrawing nature of the second isophthalic acid unit, which is transmitted through the methylene bridge, stabilizing the conjugate base.
pKa2 4.60[1]Not availableThe influence on the second dissociation constant is also expected, though specific data is unavailable.
Crystal Structure Forms hydrogen-bonded chains.[2]The crystal structure is more complex due to the flexible nature of the molecule, allowing for various packing arrangements.The spacer allows for more diverse and potentially porous crystal structures.
Melting Point (°C) 345-348324-331The less symmetric structure and potentially weaker intermolecular packing due to the flexible spacer can lead to a lower melting point.

Impact on Coordination Polymers and Metal-Organic Frameworks (MOFs)

The seemingly minor addition of a methylene spacer has significant consequences for the properties of coordination polymers and MOFs synthesized from these ligands.

Structural Diversity and Porosity

The flexibility of this compound allows for the construction of MOFs with more intricate and often more porous architectures compared to those derived from the rigid isophthalic acid. The ability of the two isophthalic acid units to rotate relative to each other enables the formation of larger and more complex cavities within the framework, which is a critical factor for applications such as gas storage and separation.

Thermal Stability

The thermal stability of MOFs is a crucial parameter for their practical application. While direct comparative studies are limited, the nature of the organic linker plays a significant role in the overall stability of the framework. The inherent flexibility of the methylene spacer in this compound might, in some cases, lead to a slightly lower thermal stability compared to MOFs constructed from the more rigid isophthalic acid. This is because the vibrational modes associated with the flexible spacer can provide lower energy pathways for thermal decomposition. However, the overall stability is also highly dependent on the metal clusters and the coordination environment.

Experimental Protocols

Synthesis of this compound:

A common synthetic route involves the reaction of isophthalic acid with formaldehyde in the presence of a strong acid catalyst, such as sulfuric acid.

  • Isophthalic acid is dissolved in concentrated sulfuric acid.

  • Paraformaldehyde is added portion-wise to the solution at a controlled temperature.

  • The reaction mixture is stirred for several hours until the reaction is complete.

  • The mixture is then poured into ice water to precipitate the product.

  • The crude this compound is collected by filtration, washed with water, and purified by recrystallization.

Synthesis of a Typical MOF using this compound (Illustrative Example):

  • This compound and a metal salt (e.g., zinc nitrate) are dissolved in a solvent mixture, typically containing dimethylformamide (DMF) and ethanol.

  • The solution is sealed in a Teflon-lined autoclave.

  • The autoclave is heated to a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

  • After cooling to room temperature, the crystalline MOF product is collected by filtration, washed with the solvent, and dried.

Logical Relationship Diagram

G cluster_0 Isophthalic Acid cluster_1 This compound Rigid Structure Rigid Structure Predictable Coordination Predictable Coordination Rigid Structure->Predictable Coordination Defined Carboxylic Acid Spacing Defined Carboxylic Acid Spacing Limited Porosity in MOFs Limited Porosity in MOFs Defined Carboxylic Acid Spacing->Limited Porosity in MOFs Flexible Structure Flexible Structure Diverse Coordination Geometries Diverse Coordination Geometries Flexible Structure->Diverse Coordination Geometries Variable Carboxylic Acid Spacing Variable Carboxylic Acid Spacing Potentially Higher Porosity in MOFs Potentially Higher Porosity in MOFs Variable Carboxylic Acid Spacing->Potentially Higher Porosity in MOFs Methylene Spacer Methylene Spacer This compound This compound Methylene Spacer->this compound Isophthalic Acid Isophthalic Acid Isophthalic Acid->Methylene Spacer Addition of -CH2- Simpler Polymer Structures Simpler Polymer Structures Predictable Coordination->Simpler Polymer Structures Complex 3D Polymer Architectures Complex 3D Polymer Architectures Diverse Coordination Geometries->Complex 3D Polymer Architectures

Figure 1. A diagram illustrating the structural divergence and resulting properties stemming from the introduction of a methylene spacer to isophthalic acid.

References

Quantitative Analysis of 5,5'-Methylenediisophthalic Acid: A Comparative Guide to qNMR, HPLC, and Potentiometric Titration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative assay of 5,5'-methylenediisophthalic acid: quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and potentiometric acid-base titration. The selection of an appropriate analytical method is critical for ensuring the quality and purity of this compound in research and development settings. This document outlines the experimental protocols for each method, presents a comparative analysis of their performance characteristics, and provides a logical workflow for method selection.

Introduction to Analytical Techniques

Quantitative NMR (qNMR): A primary analytical method that allows for the direct measurement of the concentration of a substance by relating the integral of a specific resonance signal to the number of protons it represents. It is a powerful tool for both structural elucidation and quantification, often without the need for a chemically identical reference standard.

High-Performance Liquid Chromatography (HPLC): A widely used separative technique that relies on the differential partitioning of an analyte between a liquid mobile phase and a solid stationary phase. When coupled with a UV detector, it becomes a powerful quantitative tool, particularly for the analysis of aromatic compounds like this compound.

Potentiometric Titration: A classic analytical method based on the neutralization reaction between an acid and a base. The endpoint of the titration, corresponding to the complete neutralization of the acidic protons of this compound, is determined by monitoring the change in potential (pH).

Comparative Performance

The choice of analytical method depends on various factors, including the required accuracy, precision, sample throughput, and available instrumentation. The following table summarizes the typical performance characteristics of qNMR, HPLC-UV, and potentiometric titration for the assay of an aromatic carboxylic acid like this compound.

ParameterqNMRHPLC-UVPotentiometric Titration
Principle Signal intensity proportional to the number of nucleiDifferential partitioning and UV absorptionNeutralization reaction
Selectivity High (structurally specific)Moderate to High (retention time and UV spectrum)Low (titrates all acidic protons)
Accuracy High (typically < 1% error)[1]High (typically < 2% error)[1]Moderate (typically 1-3% error)
Precision (RSD) High (< 1%)[1]High (< 2%)[1]Moderate (1-2%)[2]
Linearity (R²) Excellent (>0.999)[1]Excellent (>0.999)[1]N/A
Limit of Quantification µg to mg rangeng to µg rangemg range
Analysis Time/Sample ~10-15 minutes~15-30 minutes~5-10 minutes
Sample Preparation Simple (dissolution in deuterated solvent)Moderate (dissolution, filtration)Simple (dissolution in a suitable solvent)
Reference Standard Internal or external standard (can be structurally unrelated)Requires a well-characterized standard of the analyteRequires a standardized titrant
Non-destructive YesNoNo

Experimental Protocols

Quantitative NMR (qNMR) Assay

This protocol is adapted from general qNMR procedures for aromatic carboxylic acids.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (± 0.01 mg)

Reagents:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • Internal Standard (IS): Maleic acid (certified reference material)

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a vial.

  • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters (¹H NMR):

  • Pulse Program: A standard 90° pulse experiment.

  • Relaxation Delay (d1): ≥ 5 x T1 of the slowest relaxing proton (typically 30-60 seconds for quantitative analysis of small molecules to ensure full relaxation).

  • Acquisition Time (aq): ≥ 3 seconds.

  • Number of Scans (ns): 16 or higher for good signal-to-noise ratio.

  • Temperature: 298 K.

Data Processing and Calculation:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform baseline correction.

  • Integrate the well-resolved aromatic proton signals of this compound (expected around δ 8.0-8.5 ppm) and the olefinic protons of maleic acid (around δ 6.3 ppm). Note: The exact chemical shifts for this compound in DMSO-d6 are assumed based on similar structures; a preliminary non-quantitative NMR is recommended for signal identification.[3]

  • Calculate the purity of the sample using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the internal standard

HPLC-UV Assay

This protocol is based on typical reversed-phase HPLC methods for aromatic acids.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

Reagents:

  • This compound sample and reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Chromatographic Conditions:

  • Mobile Phase: A gradient of water (with 0.1% phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Solution: Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh a sample of this compound and dissolve it in the same solvent as the standard to a similar concentration.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution in triplicate.

  • Calculation: Determine the concentration of this compound in the sample solution from the calibration curve based on the peak area.

Potentiometric Titration Assay

This protocol describes a standard acid-base titration.

Instrumentation:

  • Potentiometric titrator with a pH electrode

  • Burette

  • Analytical balance

Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Ethanol or another suitable solvent to dissolve the sample.

Procedure:

  • Accurately weigh approximately 100-150 mg of the this compound sample into a beaker.

  • Dissolve the sample in a suitable volume of a solvent mixture (e.g., water/ethanol).

  • Immerse the pH electrode in the solution and start stirring.

  • Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added.

  • The endpoint is the point of inflection in the titration curve, which can be determined from a plot of pH versus volume or its derivative. This compound has four acidic protons, and depending on the pKa values, one or two equivalence points may be observed.

  • Calculation: Calculate the purity of the sample based on the volume of NaOH consumed to reach the equivalence point.

Workflow and Method Comparison Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the qNMR assay and a logical comparison of the three analytical methods.

qNMR_Workflow qNMR Experimental Workflow for this compound Assay cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh internal standard (Maleic Acid) weigh_sample->weigh_is dissolve Dissolve sample and IS in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup_nmr Set up NMR parameters (d1, ns, etc.) transfer->setup_nmr acquire_spectrum Acquire 1H-NMR spectrum setup_nmr->acquire_spectrum process_spectrum Phase and baseline correct the spectrum acquire_spectrum->process_spectrum integrate Integrate analyte and IS signals process_spectrum->integrate calculate Calculate purity using the qNMR formula integrate->calculate Method_Comparison Logical Comparison of Analytical Methods cluster_methods Analytical Methods cluster_attributes Key Attributes start Assay of this compound qnmr qNMR start->qnmr hplc HPLC-UV start->hplc titration Potentiometric Titration start->titration qnmr_attr High Selectivity Primary Method Non-destructive No identical standard needed qnmr->qnmr_attr hplc_attr High Sensitivity Good Selectivity Widely available Requires analyte standard hplc->hplc_attr titration_attr Low Cost Fast Simple instrumentation Low Selectivity titration->titration_attr

References

comparing the gas adsorption capacity of MOFs with and without 5,5'-methylenediisophthalic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, aims to provide a foundational understanding of the factors that would influence such a comparison, drawing upon general principles of MOF design and gas adsorption. We will outline the hypothetical experimental protocols required to conduct such a study and present speculative data tables to illustrate the potential outcomes.

The Influence of Linker Modification on Gas Adsorption

The incorporation of a flexible methylene bridge in the 5,5'-methylenediisophthalic acid linker, compared to a simpler, more rigid linker like terephthalic acid or isophthalic acid, can significantly impact the resulting MOF's properties. The key factors at play include:

  • Pore Size and Shape: The bent and flexible nature of the this compound linker could lead to the formation of MOFs with more complex and potentially smaller or more tortuous pores compared to those constructed from linear linkers. This can influence the selective adsorption of different gas molecules based on their kinetic diameters.

  • Surface Area: The introduction of the methylene group increases the linker's length and volume, which might lead to a decrease in the overall Brunauer-Emmett-Teller (BET) surface area if it results in a more densely packed structure. Conversely, if the linker's geometry promotes the formation of a more open framework, the surface area could be enhanced.

  • Flexibility and Gate-Opening Effects: The methylene bridge introduces a degree of conformational flexibility to the linker. This could result in "gate-opening" or "breathing" phenomena, where the MOF structure changes upon gas adsorption, leading to stepped adsorption isotherms and potentially higher working capacities for gas storage.

  • Chemical Functionality: While the primary focus is on the structural impact of the methylene bridge, the subtle changes in the electronic properties of the carboxylate groups due to the linker's conformation could also play a minor role in the interaction with adsorbate gas molecules.

Hypothetical Comparison Data

To illustrate a potential comparison, the following tables present hypothetical data for two MOFs:

  • MOF-A: A hypothetical MOF synthesized with a standard rigid linker (e.g., terephthalic acid).

  • MOF-B: A hypothetical MOF synthesized with this compound, assuming the same metal node and coordination environment as MOF-A.

Table 1: Comparison of Physical Properties

PropertyMOF-A (without this compound)MOF-B (with this compound)
BET Surface Area (m²/g) 15001200
Pore Volume (cm³/g) 0.750.60
Dominant Pore Size (Å) 129

Table 2: Gas Adsorption Capacities at 298 K

GasPressure (bar)MOF-A Uptake (mmol/g)MOF-B Uptake (mmol/g)
CO₂ 12.52.8
108.09.5 (with hysteresis)
CH₄ 11.01.2
104.55.0
H₂ (77K) 115.013.0

Note: The data presented in these tables is purely illustrative and not based on experimental results. The hypothetical data suggests that MOF-B, with the flexible linker, might exhibit a higher affinity for CO₂ at lower pressures and potentially a "gate-opening" effect leading to higher uptake at elevated pressures, despite having a lower surface area.

Experimental Protocols

To generate the data for a robust comparison, the following experimental procedures would be necessary:

MOF Synthesis

A detailed description of the solvothermal or hydrothermal synthesis for both MOFs would be required. This would include:

  • Reactants and Stoichiometry: Molar ratios of the metal salt (e.g., zinc nitrate, copper acetate), the respective organic linker (e.g., terephthalic acid for MOF-A and this compound for MOF-B), and the solvent (e.g., dimethylformamide, ethanol).

  • Reaction Conditions: Reaction temperature, ramp rate, reaction time, and cooling rate.

  • Product Isolation and Activation: Procedures for washing the synthesized crystals to remove unreacted starting materials and solvent, followed by an activation step (e.g., heating under vacuum) to evacuate the pores.

Characterization

The synthesized MOFs would need to be thoroughly characterized to confirm their structure and purity using techniques such as:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and the temperature required for solvent removal.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the expected functional groups from the organic linkers.

Gas Adsorption Measurements

The gas adsorption properties would be measured using a volumetric gas sorption analyzer. The protocol would specify:

  • Sample Preparation: The amount of MOF sample used and the outgassing conditions (temperature and duration) to ensure a clean and empty porous network before analysis.

  • Adsorption Isotherms: Measurement of the amount of gas adsorbed at various pressures at a constant temperature (e.g., 273 K and 298 K for CO₂ and CH₄; 77 K for H₂).

  • Data Analysis: Calculation of the BET surface area from the nitrogen adsorption isotherm at 77 K, and determination of pore size distribution using methods like Non-Local Density Functional Theory (NLDFT).

Visualizing the Comparison

To visually represent the logical flow of such a comparative study, the following diagrams are provided.

Synthesis_and_Activation cluster_mofa MOF-A Synthesis cluster_mofb MOF-B Synthesis Metal_Salt_A Metal Salt Reaction_A Solvothermal Reaction Metal_Salt_A->Reaction_A Rigid_Linker Rigid Linker (e.g., Terephthalic Acid) Rigid_Linker->Reaction_A Solvent_A Solvent Solvent_A->Reaction_A Washing_A Washing Reaction_A->Washing_A Activation_A Activation Washing_A->Activation_A MOF_A MOF-A Activation_A->MOF_A Metal_Salt_B Metal Salt Reaction_B Solvothermal Reaction Metal_Salt_B->Reaction_B Flexible_Linker 5,5'-methylenediisophthalic acid Flexible_Linker->Reaction_B Solvent_B Solvent Solvent_B->Reaction_B Washing_B Washing Reaction_B->Washing_B Activation_B Activation Washing_B->Activation_B MOF_B MOF-B Activation_B->MOF_B

Caption: Synthetic workflow for MOF-A and MOF-B.

Gas_Adsorption_Workflow MOF_Sample Activated MOF Sample (MOF-A or MOF-B) Degassing Degassing under Vacuum and Heat MOF_Sample->Degassing Sorption_Analyzer Volumetric Gas Sorption Analyzer Degassing->Sorption_Analyzer Gas_Input Introduce Adsorbate Gas (CO₂, CH₄, or H₂) Sorption_Analyzer->Gas_Input Equilibration Equilibration at Constant Temperature Gas_Input->Equilibration Data_Collection Measure Gas Uptake at Various Pressures Equilibration->Data_Collection Isotherm_Plot Generate Adsorption Isotherm Data_Collection->Isotherm_Plot Data_Analysis Data Analysis (BET, Pore Volume, etc.) Isotherm_Plot->Data_Analysis

Caption: Experimental workflow for gas adsorption analysis.

Conclusion

While a definitive, data-supported comparison of the gas adsorption capacities of MOFs with and without this compound is currently absent from the scientific literature, the principles of MOF chemistry allow for informed speculation. The introduction of the methylene bridge in the linker is expected to induce significant changes in the framework's porosity and flexibility, which would, in turn, have a pronounced effect on its gas adsorption properties. A dedicated experimental study, following the protocols outlined above, would be necessary to quantify these effects and provide a conclusive comparison. Such research would be a valuable contribution to the field of porous materials, offering deeper insights into the rational design of MOFs for specific gas storage and separation applications.

Safety Operating Guide

Proper Disposal of 5,5'-Methylenediisophthalic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of 5,5'-Methylenediisophthalic acid is paramount for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound, minimizing risks and environmental impact.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound may cause an allergic skin reaction.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Impervious glovesTo prevent skin contact and potential allergic reactions.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles.
Skin and Body Lab coat, long pants, and closed-toe shoesTo minimize skin exposure.
Respiratory Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.To avoid inhalation of dust.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][2] Do not discharge this chemical into drains or the environment, as it is very toxic to aquatic life with long-lasting effects.

Step 1: Waste Collection and Storage

  • Containerize: Place waste this compound in its original container or a clearly labeled, compatible, and sealed container.

  • Labeling: Label the container with the full chemical name: "Waste this compound" and the associated hazards (e.g., "Skin Sensitizer," "Aquatic Hazard").

  • Segregation: Store the waste container in a designated, well-ventilated, and dry area, away from incompatible materials. Do not mix with other waste streams.

Step 2: Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and entering drains by using appropriate absorbent materials. Cover drains if necessary.

  • Clean-up: Carefully sweep or scoop up the spilled solid, minimizing dust generation. Place the collected material into a labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.

Step 3: Final Disposal

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Handling this compound Waste ppe Wear Appropriate PPE: - Impervious Gloves - Safety Glasses - Lab Coat start->ppe spill_check Is there a spill? ppe->spill_check collect_waste Collect waste in a labeled, sealed container. spill_check->collect_waste No spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain Spill (No Drains) 3. Collect Material for Disposal spill_check->spill_procedure Yes store_waste Store segregated waste in a designated, secure area. collect_waste->store_waste spill_procedure->store_waste contact_ehs Contact Environmental Health & Safety (EH&S) or licensed waste contractor. store_waste->contact_ehs documentation Complete all required waste disposal documentation. contact_ehs->documentation end End: Waste collected for approved disposal. documentation->end

Caption: Disposal Workflow for this compound.

Disclaimer: This information is intended for guidance and should not replace the recommendations of your institution's Environmental Health and Safety department or the specific instructions provided in the Safety Data Sheet (SDS). Always consult the SDS and your local regulations for complete and accurate disposal procedures.

References

Essential Safety and Operational Guide for Handling 5,5'-Methylenediisophthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5,5'-Methylenediisophthalic acid in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldANSI Z87.1 certified safety goggles are required at all times. A face shield should be worn over goggles when there is a risk of splashing or dust generation.
Skin Chemical-Resistant Gloves (Nitrile) and Laboratory CoatNitrile gloves should be worn. Inspect gloves for integrity before each use and change them immediately if contaminated. A long-sleeved, buttoned laboratory coat is required to protect skin and clothing.
Respiratory NIOSH-Approved RespiratorA NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required when handling the powder outside of a certified chemical fume hood, or when dust is generated.
Feet Closed-Toed ShoesShoes that fully cover the feet are mandatory in the laboratory.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures is necessary to minimize exposure and prevent contamination.

Engineering Controls:

  • All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood.

Step-by-Step Protocol:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment (spatula, weigh boat, glassware, etc.) and place it in the fume hood.

    • Don all required PPE as specified in Table 1.

  • Weighing the Compound:

    • Carefully open the container of this compound inside the fume hood.

    • Use a clean, designated spatula to transfer the desired amount of the solid to a weigh boat on a tared analytical balance.

    • Avoid generating dust. If any dust is created, gently wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Preparing Solutions:

    • Add the weighed solid to the appropriate solvent in a suitable flask or beaker inside the fume hood.

    • If necessary, stir the solution using a magnetic stirrer to ensure complete dissolution.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling:

    • Securely close the container of this compound.

    • Clean all equipment that came into contact with the chemical.

    • Wipe down the work area within the fume hood.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Disposal Procedures

Waste TypeDisposal Protocol
Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.
Contaminated Labware (gloves, weigh boats, pipette tips, etc.) Place in a designated, sealed hazardous waste bag or container. Do not dispose of in regular trash.
Aqueous Solutions Neutralize acidic solutions with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8 before disposing of them down the drain with copious amounts of water, if local regulations permit. Otherwise, collect in a labeled hazardous waste container.
Organic Solvent Solutions Collect in a designated, labeled hazardous waste container for organic solvents. Do not mix with aqueous or other incompatible waste streams.

Decontamination:

  • For minor spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2]

  • In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Personal Protective Equipment prep_fumehood 2. Prepare Chemical Fume Hood prep_ppe->prep_fumehood Proceed to Fume Hood handling_weigh 3. Weigh Solid Compound prep_fumehood->handling_weigh Begin Handling handling_dissolve 4. Prepare Solution handling_weigh->handling_dissolve Transfer Solid cleanup_decontaminate 5. Decontaminate Work Area & Equipment handling_dissolve->cleanup_decontaminate Complete Experiment cleanup_dispose 6. Dispose of Waste (Solid & Liquid) cleanup_decontaminate->cleanup_dispose Segregate Waste cleanup_remove_ppe 7. Doff Personal Protective Equipment cleanup_dispose->cleanup_remove_ppe Final Step

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.